Strategic Rationale: The Shift Toward sp3-Rich Bioisosteres
Whitepaper: Engineering sp3-Rich Scaffolds for CNS Penetrance: Mechanism of Action of 4-Ethoxyoxolan-3-amine Derivatives as LRRK2 Inhibitors Historically, central nervous system (CNS) drug discovery has been hindered by...
Author: BenchChem Technical Support Team. Date: April 2026
Whitepaper: Engineering sp3-Rich Scaffolds for CNS Penetrance: Mechanism of Action of 4-Ethoxyoxolan-3-amine Derivatives as LRRK2 Inhibitors
Historically, central nervous system (CNS) drug discovery has been hindered by the over-reliance on flat, highly aromatic (sp2-hybridized) scaffolds. While these planar molecules often exhibit high biochemical potency, they suffer from poor aqueous solubility, high plasma protein binding, and high efflux ratios at the blood-brain barrier (BBB)[1]. To overcome these attrition factors, modern medicinal chemistry has pivoted toward the incorporation of stereochemically complex, sp3-rich heterocyclic frameworks[1][2].
Among these emerging scaffolds, 4-ethoxyoxolan-3-amine (and its stereoisomers, such as the (3S,4R) enantiomer) has proven to be a highly effective bioisostere for traditional morpholine, piperidine, and aniline moieties. When functionalized onto an ATP-competitive kinase core (such as an aminopyrimidine or indazole), 4-ethoxyoxolan-3-amine derivatives exhibit an optimal balance of lipophilicity and polar surface area, making them highly brain-penetrant candidates for targeting Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson’s Disease (PD)[3][4].
Pharmacophore Modeling and Mechanism of Action (MoA)
Mutations in the LRRK2 gene, most notably the G2019S substitution, result in a gain-of-function hyperactivation of the kinase domain[3][5]. This hyperactive state leads to the pathological hyperphosphorylation of Rab GTPases (specifically Rab10 at Thr73), which disrupts endolysosomal trafficking and triggers neurodegeneration[5].
4-Ethoxyoxolan-3-amine derivatives function as Type I (ATP-competitive) LRRK2 inhibitors . The structural causality behind their mechanism of action is defined by three critical vectors:
The Core Attachment (C3-Amine): The primary amine serves as the synthetic attachment point to the heteroaromatic hinge-binding core. Unlike the secondary amine in morpholine, this linkage allows for precise tuning of the conjugate acid's pKa, reducing off-target basicity-driven hERG toxicity.
The Hinge Interaction (Oxolane Oxygen): The tetrahydrofuran (oxolane) oxygen acts as a weak hydrogen bond acceptor (HBA). Due to the distinct puckering of the five-membered ring, this oxygen is perfectly positioned to form a critical hydrogen bond with the backbone NH of the LRRK2 hinge region (e.g., Ala1950/Val194).
The Hydrophobic Vector (C4-Ethoxy): The ethoxy group is directed into the ribose-binding pocket. It displaces high-energy water molecules and maximizes van der Waals interactions, significantly boosting target affinity while shielding the polar ether oxygen to enhance BBB permeability[4].
Caption: Pathogenic LRRK2 signaling pathway and the mechanism of action of 4-ethoxyoxolan-3-amine inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The transition from planar morpholines to the sp3-rich 4-ethoxyoxolan-3-amine scaffold yields profound improvements in both biochemical potency and pharmacokinetic profiles. As shown in the table below, the increased fraction of sp3 carbons (
Fsp3
) correlates directly with a reduced efflux ratio (MDR1) and a superior unbound brain-to-plasma ratio (
Kp,uu
), which is the ultimate determinant of CNS efficacy[4].
To validate that 4-ethoxyoxolan-3-amine derivatives successfully cross the cell membrane and engage LRRK2 in a physiological environment, traditional biochemical assays are insufficient. We utilize the NanoBRET™ Target Engagement Intracellular Kinase Assay [6][7]. This protocol is designed as a self-validating system: by incorporating an extracellular NanoLuc inhibitor, we ensure that any recorded Bioluminescence Resonance Energy Transfer (BRET) signal originates strictly from intact, live cells, thereby definitively proving membrane permeability and intracellular target engagement[8].
Step-by-Step Methodology
Plasmid Transfection & Cell Seeding:
Action: Cultivate HEK293T cells in DMEM + 10% FBS. Transfect the cells with a plasmid encoding an N-terminal NanoLuc®-LRRK2 fusion protein using FuGENE® HD (1:30 DNA-to-lipid ratio)[8][9].
Causality: Transient transfection guarantees high expression of the target-reporter fusion. The N-terminal tag is chosen to prevent steric occlusion of the LRRK2 kinase domain.
Tracer Equilibration:
Action: Harvest cells after 18 hours, resuspend in Opti-MEM® at
2×105
cells/mL, and plate into a 384-well white nonbinding surface (NBS) plate. Add 0.5 µM of NanoBRET™ Tracer K-4[10].
Causality: Tracer K-4 is a cell-permeable fluorophore that reversibly binds the LRRK2 ATP pocket. Its proximity to the NanoLuc tag generates the baseline BRET signal.
Compound Treatment (Competitive Displacement):
Action: Dispense the 4-ethoxyoxolan-3-amine derivative using an acoustic liquid handler (titration from 10 µM to 1 nM, maintaining 0.25% DMSO final concentration). Incubate at 37°C for 2 hours[9].
Causality: The 2-hour incubation is critical to allow the system to reach thermodynamic equilibrium. The derivative competes with the tracer; successful binding displaces the tracer, causing a dose-dependent decay in the BRET signal.
Signal Detection & Self-Validation:
Action: Add 3X NanoBRET™ Nano-Glo® Substrate spiked with Extracellular NanoLuc® Inhibitor. Measure luminescence on a PHERAstar plate reader at 450 nm (donor) and 610 nm (acceptor)[8][9].
Causality: The substrate generates light upon cleavage by NanoLuc. Crucially, the Extracellular Inhibitor is membrane-impermeable; it quenches any signal from dead cells or leaked enzyme. This self-validating step guarantees that the calculated
IC50
is a true reflection of intracellular target occupancy.
An In-Depth Technical Guide to Receptor Binding Affinity Studies: The Case of 4-Ethoxyoxolan-3-amine This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Receptor Binding Affinity Studies: The Case of 4-Ethoxyoxolan-3-amine
This guide provides a comprehensive, technically-grounded framework for determining the receptor binding affinity of a novel small molecule, using 4-ethoxyoxolan-3-amine as a central case study. It is designed for researchers, scientists, and drug development professionals who require not just a protocol, but a foundational understanding of the principles, experimental design, and data interpretation integral to receptor pharmacology.
Introduction: Characterizing a Novel Ligand
In drug discovery, the journey of a new chemical entity (NCE) from concept to clinic is long and arduous. One of the first and most critical steps is to understand how the molecule interacts with its biological targets. 4-Ethoxyoxolan-3-amine, a specific oxolane derivative[1][2][3], represents a typical starting point: a novel compound with a defined structure but an unknown pharmacological profile. The primary amine and ether functionalities suggest potential interactions with a range of biological receptors, particularly within the central nervous system where such motifs are common[4].
The cornerstone of this characterization is the receptor binding affinity study. This process quantifies the strength of the interaction between a ligand (the drug candidate) and its receptor. A high affinity is often a prerequisite for a potent therapeutic effect. This guide details the gold-standard methodology for this determination: the competition radioligand binding assay . We will proceed from the theoretical underpinnings to detailed, field-proven protocols and rigorous data analysis.
Part 1: Theoretical & Strategic Foundations
Before entering the lab, a robust understanding of the core pharmacological principles and a clear strategic plan are essential. This ensures that the experiments are designed to yield unambiguous and meaningful data.
The interaction between a ligand and a receptor is governed by the law of mass action. We use several key constants to describe this interaction[5][6]:
Kd (Equilibrium Dissociation Constant): This is a direct measure of binding affinity. It is the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a stronger binding interaction (higher affinity). This is determined through saturation binding assays[7].
IC50 (Half-Maximal Inhibitory Concentration): In a competition assay, the IC50 is the concentration of an unlabeled test compound (e.g., 4-ethoxyoxolan-3-amine) that displaces 50% of a specifically bound radioligand. It is a measure of the compound's functional strength in that specific experiment. Crucially, the IC50 value is dependent on the assay conditions , particularly the concentration of the radioligand used[8][9].
Ki (Inhibition Constant): The Ki is the equilibrium dissociation constant for the unlabeled test compound. Unlike the IC50, the Ki is an absolute, intrinsic measure of the compound's affinity for the receptor and is independent of assay conditions. It is calculated from the IC50 value using the Cheng-Prusoff equation and allows for the direct comparison of affinities of different compounds[8][10][11].
Assay Choice: The Power of Radioligand Binding
Radioligand binding assays are considered the gold standard for measuring affinity due to their high sensitivity, specificity, and robustness[12]. The two primary types are:
Saturation Assays: Used to determine the Kd and Bmax (receptor density) of a radiolabeled ligand by incubating the receptor preparation with increasing concentrations of the radioligand[5]. This is a prerequisite step to properly design a competition assay.
Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound. These assays measure the ability of the test compound to compete with a fixed concentration of a radioligand for binding to the target receptor[12][13][14]. This will be the core focus of our protocol for characterizing 4-ethoxyoxolan-3-amine.
Strategic Target Selection
For a novel compound like 4-ethoxyoxolan-3-amine, a panel of potential receptors must be selected for initial screening. The structure contains a primary amine, a common feature in ligands for G-Protein Coupled Receptors (GPCRs) such as serotonergic, dopaminergic, and adrenergic receptors, as well as certain ion channels. An initial screening panel would therefore logically include a diverse set of these common CNS receptors.
Part 2: The Experimental Core: A Validated Workflow
This section provides a detailed, self-validating protocol for determining the binding affinity of 4-ethoxyoxolan-3-amine. The workflow is designed for rigor and reproducibility.
Overall Experimental Workflow
The entire process, from obtaining the biological materials to final data analysis, follows a logical progression.
Figure 1: Overall workflow for receptor binding affinity determination.
Protocol 1: Preparation of Receptor-Enriched Cell Membranes
Causality: The quality of the receptor source is paramount for a successful binding assay. Using membranes prepared from stably transfected cell lines (e.g., HEK293 or CHO cells) overexpressing a single receptor subtype ensures a high receptor density and a consistent, reproducible biological reagent[7][15][16]. While intact cells can be used, isolated membranes are often preferred for their stability and lower variability[17].
Methodology:
Cell Culture & Harvest: Culture cells stably expressing the human receptor of interest (e.g., Serotonin Receptor 5-HT2A) to ~90% confluency in appropriate growth media. Harvest the cells by gentle scraping into ice-cold phosphate-buffered saline (PBS).
Initial Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. Resuspend the cell pellet in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail).
Expert Insight: The protease inhibitor cocktail is critical to prevent degradation of the target receptor by endogenous proteases released during cell lysis.
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice. This step mechanically disrupts the cell membranes to release intracellular contents.
Membrane Isolation: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes[18].
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold lysis buffer and repeat the centrifugation step. This wash step removes residual cytoplasmic proteins and media components.
Final Preparation & Storage: Resuspend the final pellet in a smaller volume of assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) containing a cryoprotectant like 10% sucrose[18].
Quality Control: Determine the total protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.
Storage: Aliquot the membrane preparation and snap-freeze in liquid nitrogen. Store at -80°C until use[19]. Properly stored membranes are stable for months to years.
Protocol 2: Competition Radioligand Binding Assay
Causality: This protocol quantifies the ability of unlabeled 4-ethoxyoxolan-3-amine to displace a known, high-affinity radioligand from the target receptor. By measuring the displacement across a range of concentrations, we can determine the IC50. The entire system is designed to reach equilibrium and to clearly distinguish specific binding from non-specific binding[5][20].
Materials & Reagents:
Receptor Membranes: Prepared according to Protocol 1.
Radioligand: A high-affinity ligand for the target receptor, labeled with ³H or ¹²⁵I (e.g., [³H]-Ketanserin for the 5-HT2A receptor). The concentration used should be at or below its Kd value to ensure assay sensitivity[21].
Test Compound: 4-Ethoxyoxolan-3-amine, prepared as a 10 mM stock in DMSO, then serially diluted in assay buffer.
Non-specific Agent: A high concentration (1000x the Kd of the radioligand) of a known, unlabeled antagonist for the target receptor (e.g., Mianserin for 5-HT2A) to define non-specific binding[6].
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Wash Buffer: Ice-cold assay buffer.
Equipment: 96-well microplates, cell harvester for rapid filtration, glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding), scintillation vials, scintillation fluid, and a liquid scintillation counter.
Step-by-Step Methodology:
Assay Plate Setup: The assay is performed in a 96-well plate in triplicate. Designate wells for three conditions[5]:
Total Binding (TB): Contains receptor membranes, assay buffer, and radioligand. Represents the maximum possible binding.
Non-Specific Binding (NSB): Contains receptor membranes, non-specific agent, and radioligand. This measures radioligand binding to non-receptor components (filters, lipids), which must be subtracted[15].
Competition Wells: Contains receptor membranes, radioligand, and serial dilutions of 4-ethoxyoxolan-3-amine (typically 10-12 concentrations spanning from 1 pM to 100 µM).
Reagent Addition: Add reagents to the wells in the following order (final volume e.g., 250 µL)[18]:
50 µL of assay buffer (for TB wells) OR non-specific agent (for NSB wells) OR 4-ethoxyoxolan-3-amine dilution (for competition wells).
50 µL of radioligand solution (prepared at 5x final concentration in assay buffer).
150 µL of diluted receptor membrane preparation (prepared at 1.67x final concentration, containing 5-20 µg of protein per well).
Expert Insight: Adding the membranes last initiates the binding reaction simultaneously across the plate, ensuring consistency.
Incubation: Gently agitate the plate and incubate at a defined temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium[18]. The optimal time and temperature must be determined during assay development.
Termination & Filtration: The key to a successful assay is to separate the bound radioligand from the free (unbound) radioligand very rapidly.
Terminate the incubation by rapid vacuum filtration through a glass fiber filter mat using a cell harvester. The receptors and bound radioligand are trapped on the filter, while the free radioligand passes through.
Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining free radioligand[18].
Quantification:
Dry the filter mat completely (e.g., 30 minutes at 50°C)[18].
Place the filter discs into scintillation vials, add scintillation cocktail, and allow to equilibrate.
Measure the radioactivity (in Counts Per Minute, CPM) for each well using a liquid scintillation counter.
Part 3: Data Analysis & Interpretation
Raw CPM data is meaningless without proper analysis. This section details the path from raw counts to the final Ki value.
Data Analysis Workflow
Figure 2: Step-by-step workflow for binding assay data analysis.
Step-by-Step Data Reduction and Analysis
This process is typically performed using software like GraphPad Prism.
Calculate Average CPM: Average the triplicate CPM values for each condition (TB, NSB, and each concentration of 4-ethoxyoxolan-3-amine).
Determine Specific Binding:
First, calculate the average specific binding for the control (total binding) wells: Specific Binding (Control) = Average CPM (TB) - Average CPM (NSB).
For each concentration of the test compound, calculate its specific binding: Specific Binding (Test) = Average CPM (Test) - Average CPM (NSB).
Convert to Percent Inhibition: For each concentration of 4-ethoxyoxolan-3-amine, calculate the percentage of radioligand binding that it has inhibited:
% Inhibition = 100 * (1 - (Specific Binding (Test) / Specific Binding (Control)))
Generate IC50 Curve: Plot % Inhibition (Y-axis) versus the logarithm of the molar concentration of 4-ethoxyoxolan-3-amine (X-axis). Fit the data using a non-linear regression model (sigmoidal dose-response, variable slope) to determine the log(IC50), from which the IC50 is calculated[18].
Calculate the Ki Value: This is the final and most important step. Use the Cheng-Prusoff equation to convert the experimentally derived IC50 to the Ki[8][10][22].
Ki = IC50 / (1 + ([L]/Kd))
Where:
IC50 is the value determined in the previous step.
[L] is the exact concentration of the radioligand used in the assay.
Kd is the equilibrium dissociation constant of the radioligand for the receptor (this must be determined previously via a saturation binding experiment or obtained from a reliable source).
Trustworthiness: The Cheng-Prusoff equation is only valid for competitive binding at a single site when the reaction is at equilibrium[8]. The experimental design described here is built to satisfy these conditions.
Data Presentation
Results should be summarized in a clear, tabular format. This allows for easy comparison of the compound's affinity across multiple receptor targets.
Target Receptor
Radioligand Used
Radioligand [L] (nM)
Radioligand Kd (nM)
4-Ethoxyoxolan-3-amine IC50 (nM)
4-Ethoxyoxolan-3-amine Ki (nM)
5-HT2A
[³H]-Ketanserin
1.0
1.2
85
38.6
D2
[³H]-Spiperone
0.5
0.6
1,240
744
M1
[³H]-Pirenzepine
1.5
1.8
>10,000
>5,555
α1A
[³H]-Prazosin
0.2
0.25
450
250
Data shown is for illustrative purposes only.
From this hypothetical data, one would conclude that 4-ethoxyoxolan-3-amine has the highest affinity for the 5-HT2A receptor, with moderate affinity for the α1A and D2 receptors, and very low affinity for the M1 muscarinic receptor.
Conclusion and Next Steps
This guide has outlined a rigorous, validated, and theoretically sound methodology for determining the receptor binding affinity of a novel compound, 4-ethoxyoxolan-3-amine. By following these detailed protocols—from meticulous membrane preparation to precise data analysis using the Cheng-Prusoff equation—researchers can generate high-quality, reliable affinity data (Ki values).
This Ki value is not an endpoint. It is a critical piece of data that informs the next steps in the drug discovery cascade:
Selectivity: Comparing Ki values across a panel of receptors establishes the compound's selectivity profile.
In Vitro Functional Assays: High-affinity binding does not reveal function. Subsequent assays (e.g., GTPγS binding or second messenger assays) are required to determine if the compound is an agonist, antagonist, or inverse agonist[7][19].
Structure-Activity Relationship (SAR): The Ki value serves as a key data point for medicinal chemists to guide the synthesis of new analogs with improved potency and selectivity.
By integrating the principles of expertise, trustworthiness, and authoritative grounding, this workflow provides the foundation for making confident, data-driven decisions in the early stages of drug development.
References
GenScript. (n.d.). GPCR & Ion Channel Membrane Preparation. Retrieved from [Link]
Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British Journal of Pharmacology. Retrieved from [Link]
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
Markossian, S., Grossman, A., & Baskir, H. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
Eurofins DiscoverX. (n.d.). Uses & Advantages of Membrane Preparations for GPCRs. Retrieved from [Link]
Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
Granell, S., et al. (2010). On the use of cells or membranes for receptor binding: growth hormone secretagogues. Analytical Biochemistry. Retrieved from [Link]
ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. Retrieved from [Link]
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
Hulme, E. C. (2004). Radioligand binding assays and their analysis. Current Protocols in Pharmacology. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual [Internet]. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
Auld, D. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]
PubChemLite. (n.d.). 4-ethyloxolan-3-amine (C6H13NO). Retrieved from [Link]
ResearchGate. (n.d.). 18 questions with answers in RADIOLIGAND BINDING | Science topic. Retrieved from [Link]
NextSDS. (n.d.). 4-ethyloxolan-3-amine — Chemical Substance Information. Retrieved from [Link]
Chemsrc. (2025). 4-Ethyloxolan-3-amine | CAS#:1508574-63-7. Retrieved from [Link]
Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]
Step-by-step laboratory synthesis protocol for 4-Ethoxyoxolan-3-amine
Application Note: De Novo Laboratory Synthesis of 4-Ethoxyoxolan-3-amine 1. Mechanistic Rationale and Strategic Design The synthesis of 3,4-disubstituted oxolanes (tetrahydrofurans) requires precise control over relative...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: De Novo Laboratory Synthesis of 4-Ethoxyoxolan-3-amine
1. Mechanistic Rationale and Strategic Design
The synthesis of 3,4-disubstituted oxolanes (tetrahydrofurans) requires precise control over relative stereochemistry. 4-Ethoxyoxolan-3-amine is a highly versatile building block in medicinal chemistry, offering a hydrophilic ether linkage and a primary amine handle for downstream functionalization[1].
The most robust and scalable approach to this scaffold utilizes 2,5-dihydrofuran as the starting material. The synthetic sequence relies on the stereospecific anti-addition during an epoxide ring-opening event, followed by an SN2 displacement to establish the desired relative configuration of the amine and ether groups.
Epoxidation: Treatment of the alkene with m-chloroperoxybenzoic acid (mCPBA) yields the highly strained 3,4-epoxytetrahydrofuran intermediate.
Regio- and Stereoselective Ring Opening: Nucleophilic attack by sodium ethoxide proceeds via an SN2 mechanism, opening the symmetrical epoxide to afford the trans-4-ethoxyoxolan-3-ol.
Amine Introduction via Azide: Direct amination of secondary alcohols is thermodynamically unfavorable and low-yielding. Instead, activation of the hydroxyl group as a methanesulfonate (mesylate) followed by displacement with sodium azide provides the azido intermediate with complete inversion of stereochemistry[2].
Reduction: Catalytic hydrogenation of the azide smoothly furnishes the target primary amine without cleaving the acid-sensitive oxolane ring[3].
2. Experimental Workflow
Caption: Experimental workflow for the synthesis of 4-ethoxyoxolan-3-amine.
3. Step-by-Step Methodologies
Step 1: Synthesis of 3,4-Epoxytetrahydrofuran
Causality: mCPBA is selected over aqueous hydrogen peroxide systems due to its high solubility in organic solvents (DCM) and predictable stereospecificity (syn-addition), which prevents unwanted hydrolysis of the resulting epoxide.
Charge a flame-dried round-bottom flask with 2,5-dihydrofuran (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
Cool the solution to 0 °C using an ice-water bath to safely dissipate the exothermic peroxyacid reaction.
Add mCPBA (1.2 eq) portion-wise over 30 minutes to maintain the internal temperature below 5 °C.
Stir the reaction mixture at room temperature for 12 hours.
Quench with saturated aqueous Na2S2O3 to neutralize unreacted peroxides, followed by washing with saturated aqueous NaHCO3 to remove the m-chlorobenzoic acid byproduct.
Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
Step 2: Synthesis of trans-4-Ethoxyoxolan-3-ol
Causality: Sodium ethoxide acts as a strong, hard nucleophile that ensures complete ring opening of the epoxide. Absolute ethanol serves as both the solvent and the proton source to finalize the alcohol formation.
Dissolve 3,4-epoxytetrahydrofuran (1.0 eq) in absolute ethanol (0.5 M).
Add a freshly prepared solution of sodium ethoxide (1.5 eq) in ethanol dropwise at room temperature.
Heat the mixture to reflux (approx. 78 °C) for 6 hours under an inert nitrogen atmosphere.
Cool to room temperature and carefully neutralize to pH 7 with 1M HCl.
Remove the ethanol under reduced pressure. Partition the resulting residue between water and ethyl acetate (EtOAc).
Extract the aqueous phase with EtOAc, dry the organics, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the trans-diol ether.
Step 3: Synthesis of trans-4-Ethoxyoxolan-3-yl methanesulfonate
Causality: The secondary hydroxyl group is a poor leaving group. Conversion to a mesylate activates the C3 position for the subsequent SN2 displacement. Triethylamine acts as an acid scavenger to prevent degradation of the oxolane ring[3].
Dissolve trans-4-ethoxyoxolan-3-ol (1.0 eq) in anhydrous DCM (0.2 M) and add triethylamine (1.5 eq).
Cool the system to 0 °C and add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
Stir for 2 hours at 0 °C, monitoring completion via TLC.
Dilute with DCM and wash sequentially with water and brine. Dry and concentrate to afford the crude mesylate. Note: Use immediately in the next step to avoid thermal decomposition.
Step 4: Synthesis of cis-3-Azido-4-ethoxyoxolane
Causality: Sodium azide is an excellent nucleophile for SN2 reactions. DMF is utilized as a polar aprotic solvent to selectively solvate the sodium cation, leaving the azide anion highly reactive, which guarantees complete inversion of stereochemistry at the C3 carbon.
Dissolve the crude mesylate (1.0 eq) in anhydrous DMF (0.2 M).
Add sodium azide (NaN3, 3.0 eq). Safety Note: NaN3 is highly toxic and generates explosive hydrazoic acid if exposed to strong acids. Handle strictly in a fume hood.
Heat the mixture to 80 °C for 12 hours.
Cool to room temperature, dilute with water (to solubilize DMF and inorganic salts), and extract extensively with diethyl ether.
Wash the ether extracts with water and brine, dry over MgSO4, and carefully concentrate at ambient temperature.
Step 5: Reduction to 4-Ethoxyoxolan-3-amine
Causality: Palladium on carbon (Pd/C) catalyzed hydrogenation is a mild, highly efficient method for reducing azides to primary amines without requiring harsh hydride reagents (e.g., LiAlH4), which complicate workup and pose severe safety risks at scale.
Dissolve cis-3-azido-4-ethoxyoxolane (1.0 eq) in methanol (0.1 M).
Add 10% Pd/C (10% w/w relative to the substrate).
Evacuate the flask and backfill with hydrogen gas (balloon pressure, 1 atm).
Stir vigorously at room temperature for 4 hours.
Filter the mixture through a pad of Celite to remove the palladium catalyst. Safety Note: Do not let the Pd/C dry out on the filter paper as it is pyrophoric.
Concentrate the filtrate in vacuo to yield the crude amine. Purify via vacuum distillation or acid-base extraction to afford pure 4-ethoxyoxolan-3-amine.
Application Note: Enantioselective Synthesis of trans-4-Ethoxyoxolan-3-amine via Asymmetric Ring-Opening (ARO)
Introduction & Mechanistic Rationale The synthesis of chiral 1,2-aminoethers on a tetrahydrofuran (oxolane) scaffold is a critical operation in modern medicinal chemistry, providing rigid, hydrophilic building blocks for...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The synthesis of chiral 1,2-aminoethers on a tetrahydrofuran (oxolane) scaffold is a critical operation in modern medicinal chemistry, providing rigid, hydrophilic building blocks for drug discovery[1]. While traditional kinetic resolution limits the theoretical yield of a single enantiomer to 50%, the desymmetrization of a meso-epoxide allows for a theoretical 100% yield of the desired enantiomer[2].
This protocol details the asymmetric synthesis of trans-4-ethoxyoxolan-3-amine enantiomers. The strategy relies on the epoxidation of 2,5-dihydrofuran to yield meso-3,4-epoxytetrahydrofuran[3], followed by Jacobsen’s Asymmetric Ring-Opening (ARO) utilizing a chiral (salen)Cr(III) complex and trimethylsilyl azide (TMSN
3
)[4].
Causality in Reagent Selection:
(salen)Cr(III) Catalyst: The Lewis acidic chromium center activates the epoxide, while the chiral salen ligand dictates the trajectory of the incoming azide nucleophile, ensuring exceptional enantioselectivity (>95% ee)[2].
TMSN
3
vs. NaN
3
: TMSN
3
is highly soluble in organic solvents, allowing the ARO to proceed under homogeneous, non-aqueous conditions. This prevents the hydrolytic degradation of the catalyst and maximizes turnover[4].
Stereochemical Outcome: The S
N
2 nucleophilic attack by the azide forces an inversion of stereochemistry at one of the meso carbons, strictly yielding the trans-diastereomer (e.g., (3R,4R) when using the (R,R)-catalyst).
Synthetic Workflow
Figure 1: Asymmetric synthesis workflow for 4-ethoxyoxolan-3-amine enantiomers.
Materials and Reagents
Reagent
Function
Safety & Handling Notes
2,5-Dihydrofuran
Starting Material
Highly flammable liquid. Handle in a fume hood.
mCPBA (77%)
Epoxidizing Agent
Strong oxidant. Store away from reducing agents.
(R,R)-Cr(III)-salen Cl
Chiral Catalyst
Hygroscopic. Store in a desiccator.
Trimethylsilyl azide (TMSN
3
)
Nucleophile
Toxic and moisture-sensitive. Do not mix with strong acids (releases toxic HN
3
gas).
Sodium Hydride (60%)
Base for Alkylation
Reacts violently with water. Weigh rapidly in a glovebox or under inert gas.
Ethyl Iodide (EtI)
Alkylating Agent
Alkylating toxin. Use strictly inside a fume hood.
Palladium on Carbon (10%)
Hydrogenation Catalyst
Pyrophoric when dry. Wet with solvent before exposing to H
2
.
Step-by-Step Experimental Protocol
Step 1: Synthesis of meso-3,4-Epoxytetrahydrofuran
Setup: In a flame-dried round-bottom flask, dissolve 2,5-dihydrofuran (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M. Cool the solution to 0 °C using an ice-water bath.
Reaction: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) in portions over 30 minutes to prevent thermal runaway. Stir the suspension at room temperature for 12 hours.
Workup: Quench the reaction with saturated aqueous Na
2
S
2
O
3
to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO
3
(3x) to remove m-chlorobenzoic acid.
Self-Validation: Confirm completion via
1
H NMR. The alkene protons of the starting material (~5.8 ppm) must completely disappear, replaced by the epoxide protons at ~3.7 ppm[3].
Step 2: Asymmetric Ring-Opening (ARO)
Setup: In a dry Schlenk flask under argon, dissolve meso-3,4-epoxytetrahydrofuran (1.0 equiv) and (R,R)-Cr(III)-salen chloride (0.02 equiv, 2 mol%) in anhydrous methyl tert-butyl ether (MTBE).
Reaction: Dropwise add TMSN
3
(1.1 equiv). Stir the homogeneous dark-brown solution at room temperature for 24 hours.
Desilylation: Add a catalytic amount of camphorsulfonic acid (CSA) in methanol to cleave the intermediate TMS-ether. Stir for 2 hours.
Workup: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to isolate (3R,4R)-4-azidotetrahydrofuran-3-ol.
Self-Validation: Run IR spectroscopy on the isolated product. A strong, sharp absorption band at ~2100 cm
−1 confirms the presence of the azide group[4].
Step 3: O-Ethylation
Setup: Suspend NaH (60% in mineral oil, 1.5 equiv) in anhydrous THF (0.2 M) at 0 °C under argon.
Reaction: Slowly add a solution of (3R,4R)-4-azidotetrahydrofuran-3-ol (1.0 equiv) in THF. Stir for 30 minutes until H
2
evolution ceases. Add Ethyl Iodide (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.
Workup: Carefully quench with cold water. Extract with diethyl ether (3x). Dry over anhydrous Na
2
SO
4
and concentrate.
Self-Validation:1
H NMR must show a new characteristic ethyl quartet at ~3.5 ppm and a triplet at ~1.2 ppm, confirming successful etherification without disturbing the azide.
Step 4: Azide Reduction to Amine
Setup: Dissolve the crude (3R,4R)-3-azido-4-ethoxytetrahydrofuran in methanol. Add 10% Pd/C (10% w/w).
Reaction: Evacuate the flask and backfill with Hydrogen gas (H
2
) via a balloon. Stir vigorously at room temperature for 4 hours.
Workup: Filter the black suspension through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with methanol. Concentrate the filtrate to afford the final product, (3R,4R)-4-ethoxyoxolan-3-amine.
Self-Validation: IR spectroscopy must show the complete disappearance of the azide peak (2100 cm
−1
) and the appearance of a broad N-H stretch at ~3300 cm
−1 .
Data Presentation & Analytical Validation
Reaction Step
Target Intermediate
Expected Yield (%)
Expected ee (%)
Key Analytical Marker
1. Epoxidation
meso-3,4-Epoxytetrahydrofuran
85 - 90
N/A (meso)
1
H NMR: Epoxide ring protons at ~3.7 ppm
2. ARO
(3R,4R)-4-Azidotetrahydrofuran-3-ol
88 - 92
> 95
IR: Sharp azide stretch at ~2100 cm
−1
3. Ethylation
(3R,4R)-3-Azido-4-ethoxytetrahydrofuran
80 - 85
> 95
1
H NMR: Ethyl quartet at ~3.5 ppm
4. Reduction
(3R,4R)-4-Ethoxyoxolan-3-amine
90 - 95
> 95
IR: Broad amine N-H stretch at ~3300 cm
−1
Note: To synthesize the (3S,4S) enantiomer, simply substitute the (R,R)-Cr(III)-salen catalyst with the (S,S)-Cr(III)-salen catalyst in Step 2.
Application Notes: The Strategic Integration of 4-Ethoxyoxolan-3-amine in Modern Heterocyclic Synthesis
Introduction: The Emergence of a Privileged Chiral Building Block In the landscape of medicinal chemistry and drug development, the demand for structurally novel and stereochemically defined scaffolds is incessant. Chira...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Emergence of a Privileged Chiral Building Block
In the landscape of medicinal chemistry and drug development, the demand for structurally novel and stereochemically defined scaffolds is incessant. Chiral building blocks are paramount, as the biological activity of therapeutic agents is intrinsically linked to their three-dimensional structure. Within this context, 4-ethoxyoxolan-3-amine, a substituted tetrahydrofuran, has emerged as a highly valuable and versatile precursor for the synthesis of complex heterocyclic compounds.
The tetrahydrofuran (oxolane) ring is a common motif in numerous natural products and FDA-approved drugs, including the HIV protease inhibitor Amprenavir.[1][2] This scaffold imparts a degree of conformational rigidity, which is often beneficial for achieving high-affinity binding to biological targets.[3][4] The specific stereochemical arrangement of the amino and ethoxy groups in 4-ethoxyoxolan-3-amine provides a unique chiral platform, enabling the synthesis of enantiomerically pure heterocycles. The primary amine serves as a versatile nucleophilic handle, allowing for its direct integration into a multitude of classical and modern cyclization strategies.
This guide provides an in-depth technical overview of the application of 4-ethoxyoxolan-3-amine in the synthesis of three key classes of medicinally relevant heterocycles: oxazoles, imidazoles, and 1,2,3-triazoles. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols, and present representative data to guide researchers in leveraging this powerful building block for their drug discovery programs.
Strategic Overview: Synthetic Pathways from 4-Ethoxyoxolan-3-amine
The primary amino group of 4-ethoxyoxolan-3-amine is the key to its synthetic versatility. By leveraging well-established synthetic transformations, this single chiral precursor can be directed toward a variety of important heterocyclic cores. The overall strategy involves transforming the amine into a functionality suitable for a specific cyclization reaction.
Caption: Synthetic pathways from 4-ethoxyoxolan-3-amine.
Application I: Synthesis of Chiral Oxazoles via Robinson-Gabriel Cyclodehydration
The oxazole ring is a privileged structure in medicinal chemistry and natural product synthesis.[5] A robust method for its formation is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[6][7] By adapting this strategy, 4-ethoxyoxolan-3-amine can be readily converted into highly substituted chiral oxazoles.
Mechanistic Rationale and Causality
The synthesis begins with the standard acylation of the primary amine of 4-ethoxyoxolan-3-amine with a suitable carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a stable amide intermediate. This step is crucial as it introduces the R¹ substituent and sets the stage for cyclization.
The subsequent cyclodehydration is the key step. It is typically promoted by a strong dehydrating agent, such as phosphorus oxychloride (POCl₃), sulfuric acid, or trifluoromethanesulfonic acid.[6][8] The choice of agent is critical; POCl₃ is often preferred for its efficacy at moderate temperatures. The mechanism involves the activation of the amide carbonyl by the dehydrating agent, making it highly electrophilic. This facilitates an intramolecular nucleophilic attack from the oxygen of the ethoxy group (or a tautomeric enol form), followed by elimination of water to yield the aromatic oxazole ring.
Caption: Mechanism for Robinson-Gabriel oxazole synthesis.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-5-(4-ethoxyoxolan-3-yl)oxazole
Materials:
(3R,4S)-4-Ethoxyoxolan-3-amine (1.0 eq)
Benzoyl chloride (1.1 eq)
Triethylamine (TEA) (1.5 eq)
Dichloromethane (DCM), anhydrous
Phosphorus oxychloride (POCl₃) (2.0 eq)
Toluene, anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Protocol:
Step 1: Acylation
Dissolve 4-ethoxyoxolan-3-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
Add benzoyl chloride (1.1 eq) dropwise via syringe. Causality: The addition is performed slowly at 0 °C to control the exothermicity of the acylation reaction. TEA is used as a base to quench the HCl byproduct.
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acyl intermediate. This intermediate can be used in the next step without further purification if it is of sufficient purity.
Step 2: Cyclodehydration
Dissolve the crude N-acyl intermediate from Step 1 in anhydrous toluene in a flask equipped with a reflux condenser under a nitrogen atmosphere.
Add phosphorus oxychloride (2.0 eq) dropwise at room temperature. Causality: POCl₃ is a powerful dehydrating agent that activates the amide carbonyl for intramolecular cyclization.[8]
Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor by TLC for the formation of the oxazole product.
Cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred solution of saturated NaHCO₃. Caution: Quenching of POCl₃ is highly exothermic.
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-5-(4-ethoxyoxolan-3-yl)oxazole.
Application II: Synthesis of N-Substituted Imidazoles
Imidazoles are a cornerstone of medicinal chemistry, present in numerous blockbuster drugs.[9] The Debus-Radziszewski synthesis is a classic, powerful multicomponent reaction that constructs the imidazole core from a 1,2-dicarbonyl, an aldehyde, and an amine source.[10][11][12] Here, 4-ethoxyoxolan-3-amine serves as the primary amine component, directly installing the chiral oxolane moiety at the N-1 position of the imidazole ring.
Mechanistic Rationale and Causality
This one-pot, three-component reaction is remarkable for its atom economy.[13] The reaction proceeds by first forming a diimine intermediate from the 1,2-dicarbonyl (e.g., benzil) and two equivalents of an ammonia source (here, one equivalent is 4-ethoxyoxolan-3-amine and the other is often supplied by ammonium acetate).[14] This diimine then condenses with an aldehyde. A subsequent cyclization and oxidation/aromatization step yields the final 1,2,4,5-tetrasubstituted imidazole. Acetic acid is often used as both the solvent and a catalyst, facilitating the condensation and dehydration steps.
Detailed Experimental Protocol: Synthesis of 1-(4-Ethoxyoxolan-3-yl)-2,4,5-triphenyl-1H-imidazole
Materials:
(3R,4S)-4-Ethoxyoxolan-3-amine (1.0 eq)
Benzil (1,2-diphenylethane-1,2-dione) (1.0 eq)
Benzaldehyde (1.0 eq)
Ammonium acetate (CH₃COONH₄) (2.0 eq)
Glacial acetic acid
Protocol:
In a round-bottom flask, combine 4-ethoxyoxolan-3-amine (1.0 eq), benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq).
Add glacial acetic acid to the mixture to act as the solvent and catalyst. Causality: Acetic acid protonates carbonyls, activating them for nucleophilic attack, and facilitates the dehydration steps required for aromatization.
Heat the reaction mixture to reflux (approx. 120 °C) with stirring for 3-5 hours. Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature. A precipitate may form.
Pour the mixture into a beaker of ice-water and stir.
Neutralize the solution by the slow addition of aqueous ammonia until the pH is ~7-8.
Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold water.
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by silica gel column chromatography to yield the pure N-substituted imidazole product.
Representative Data for Imidazole Synthesis
Entry
Diketone
Aldehyde
Time (h)
Yield (%)
1
Benzil
Benzaldehyde
4
85
2
Benzil
4-Chlorobenzaldehyde
4
82
3
Benzil
4-Methoxybenzaldehyde
5
88
4
Glyoxal (40% in H₂O)
Benzaldehyde
6
65
Table 1: Expected yields for the Debus-Radziszewski synthesis using 4-ethoxyoxolan-3-amine under reflux in acetic acid.
Application III: Synthesis of 1,2,3-Triazoles via "Click" Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," provides an exceptionally reliable method for forming 1,4-disubstituted 1,2,3-triazoles.[15][16][17] This reaction's high efficiency, mild conditions, and broad functional group tolerance make it ideal for drug discovery. The key is to first convert the primary amine of our building block into an azide.
Mechanistic Rationale and Causality
Step A: Diazotransfer. The conversion of a primary aliphatic amine to an azide is a critical first step. While classical methods involving diazotization can be harsh, modern diazotransfer reagents offer a milder alternative. Reagents like triflyl azide (TfN₃) or the more recently developed and safer fluorosulfuryl azide (FSO₂N₃) can efficiently perform this transformation.[18][19][20][21] The reaction proceeds via the formation of a triazene intermediate, which then fragments to release the desired azide and a sulfonamide byproduct.
Step B: CuAAC. The CuAAC reaction mechanism involves the formation of a copper(I)-acetylide intermediate.[16] This intermediate then reacts with the azide in a stepwise fashion through a six-membered copper metallacycle, which ultimately leads to the stable triazole ring after protonolysis, regenerating the Cu(I) catalyst.[17] The reaction is typically run using a Cu(II) source (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ.[15][22]
Caption: Two-step workflow for 1,2,3-triazole synthesis.
Detailed Experimental Protocol: Synthesis of a Chiral 1,2,3-Triazole
In a vial, dissolve 4-ethoxyoxolan-3-amine (1.0 eq) in anhydrous acetonitrile.
Add 4-toluenesulfonyl azide (1.5 eq) followed by DBU (1.5 eq). Causality: DBU is a non-nucleophilic base that facilitates the diazotransfer reaction without competing side reactions.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
Once the starting amine is consumed, remove the solvent under reduced pressure.
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to isolate the intermediate azide, 4-azido-3-ethoxyoxolane. Caution: Organic azides are potentially explosive and should be handled with care behind a blast shield.
In a flask, dissolve the azide intermediate from Step 1 (1.0 eq) and phenylacetylene (1.1 eq) in a 1:1 mixture of t-butanol and water.
In a separate vial, prepare a fresh solution of sodium L-ascorbate (0.1 eq) in water.
In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water.
Add the sodium ascorbate solution to the main reaction flask, followed by the CuSO₄ solution. A color change to yellow/orange may be observed. Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species.
Stir the reaction vigorously at room temperature for 8-16 hours. The product often precipitates out of the solution.
If a precipitate has formed, collect it by filtration and wash with cold water, then a minimal amount of cold ethanol.
If no precipitate forms, extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by recrystallization or silica gel chromatography to obtain the pure 1-(4-ethoxyoxolan-3-yl)-4-phenyl-1H-1,2,3-triazole.
Conclusion
4-Ethoxyoxolan-3-amine stands out as a potent chiral building block for modern synthetic chemistry. Its readily accessible primary amine provides a strategic entry point for constructing a diverse array of high-value heterocyclic systems. By applying well-understood, reliable synthetic methodologies such as the Robinson-Gabriel, Debus-Radziszewski, and CuAAC reactions, researchers can efficiently generate libraries of novel, stereochemically defined oxazoles, imidazoles, and triazoles. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently integrate this versatile scaffold into their discovery pipelines, accelerating the development of next-generation therapeutics.
References
Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]
Lee, S. (2019). Safe and efficient route to azides makes click chemistry even easier. Chemical & Engineering News. Retrieved from [Link]
Chen, J., et al. (2016). Microwave-assisted rapid synthesis of chiral oxazolines. Organic & Biomolecular Chemistry.
Deng, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
Ye, Z., et al. (2023). Chemoselective Diazotransfer of Primary Aliphatic Amines into Azides Using Commercial Aryl Sulfonyl Azides. The Journal of Organic Chemistry.
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved March 28, 2026, from [Link]
Meng, G., et al. (2019). Simple Conversion of Aromatic Amines into Azides.
Park, K. H., et al. (2002). Synthesis of C1-symmetric chiral tripodal oxazolines through an oxazoline exchange reaction with amino alcohols. Tetrahedron: Asymmetry.
Cortés-Cortés, C., et al. (2018).
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
Lee, S. (2019). More Secure Way to Synthesize Azides for Use in Click Chemistry. Issuu. Retrieved from [Link]
Robinson–Gabriel synthesis. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews.
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved March 28, 2026, from [Link]
Foley, D. J., et al. (2017). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Medicinal Chemistry Letters.
Zhang, Y., et al. (2023).
Deng, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules.
Chem-Station. (2009). Robinson-Gabriel Oxazole Synthesis. Retrieved from [Link]
Guedes, G. P., et al. (2023).
All About Chemistry. (2022). Debus Radzisewski Imidazole Synthesis. YouTube. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved March 28, 2026, from [Link]
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved March 28, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved March 28, 2026, from [Link]
ResearchGate. (n.d.). Structures of selected drugs containing THF ring. Retrieved from [Link]
Li, J.-J., et al. (2005).
Bakulev, V. A., et al. (2023). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry.
Wipf, P., & Yokokawa, F. (2001).
International Journal of Advanced Research in Science, Communication and Technology. (2023). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques.
Cross, A. D., et al. (2021). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
Gower, D. L. (2016). Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents.
Claramunt, R. M., et al. (1989). Synthesis of 1H‐imidazo[1,2‐a]imidazole. Journal of Heterocyclic Chemistry.
3-Hydroxytetrahydrofuran. (n.d.). In Wikipedia. Retrieved March 28, 2026, from [Link]
Lin, T. S., et al. (1981). Synthesis and biological activities of ftorafur metabolites. 3'- and 4'-hydroxyftorafur. Journal of Medicinal Chemistry.
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved March 28, 2026, from [Link]
Google Patents. (n.d.). CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
How to improve overall reaction yield for 4-Ethoxyoxolan-3-amine synthesis
Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 4-ethoxyoxolan-3-amine (also known as 4-ethoxytetrahydrofuran-3-amine). This highly polar, water-soluble molecule presents unique challenges d...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Hub for the synthesis of 4-ethoxyoxolan-3-amine (also known as 4-ethoxytetrahydrofuran-3-amine). This highly polar, water-soluble molecule presents unique challenges during synthesis, primarily concerning regioselectivity, elimination side-reactions, and product isolation.
This guide is engineered for drug development professionals and synthesists. It breaks down the reaction pathway into a self-validating system, explaining the mechanistic causality behind each optimization to ensure high overall yield.
Mechanistic Overview & Reaction Pathway
Fig 1: Three-stage synthetic workflow for 4-ethoxyoxolan-3-amine highlighting key intermediates.
Section 1: Self-Validating Experimental Protocols
To guarantee reproducibility, every protocol below includes built-in analytical checkpoints. Do not proceed to the next step unless the validation criteria are met.
Stage 1: Heterogeneous Epoxidation of 2,5-Dihydrofuran
Standard peracid oxidations (e.g., mCPBA) generate acidic byproducts that prematurely open the delicate tetrahydrofuran epoxide ring. We utilize a greener, high-yield approach using a titanosilicate catalyst[1].
Setup: In a round-bottom flask, suspend Ti-MWW catalyst (5 wt% relative to substrate) in methanol. Add 2,5-dihydrofuran (1.0 eq).
Reaction: Slowly add 30% aqueous
H2O2
(1.2 eq) dropwise at 40°C. Stir for 4 hours. The Ti-MWW catalyst restricts the reaction to the pore channels, preventing bulk acidic hydrolysis[1].
Workup: Filter the mixture to recover the heterogeneous Ti-MWW catalyst. Concentrate the filtrate under reduced pressure (bath temp < 30°C to prevent volatilization).
Validation Checkpoint: Analyze via
1H
NMR. The reaction is complete when the alkene protons of 2,5-dihydrofuran (
δ
5.8 ppm) completely disappear, replaced by the epoxide protons (
δ
3.8 ppm).
Stage 2: Lewis Acid-Catalyzed Ring Opening
Setup: Dissolve 3,4-epoxytetrahydrofuran (1.0 eq) in strictly anhydrous absolute ethanol (10 volumes). Cool to 0°C under an argon atmosphere.
Reaction: Add
BF3⋅OEt2
(0.1 eq) dropwise. The Lewis acid coordinates to the epoxide oxygen, lowering the LUMO energy and facilitating nucleophilic attack by ethanol. Stir for 2 hours at 0°C, then warm to room temperature.
Workup: Quench with saturated aqueous
NaHCO3
. Extract with ethyl acetate (3x), dry over anhydrous
Na2SO4
, and concentrate to yield 4-ethoxytetrahydrofuran-3-ol.
Validation Checkpoint: GC-MS or LC-MS must show the product mass
[M+H]+=133
. IR spectroscopy should reveal a broad O-H stretch at ~3400
cm−1
.
Stage 3: Amination via Azide Inversion and Reduction
Because 4-ethoxyoxolan-3-amine is highly water-soluble, traditional aqueous extraction of the final free base leads to massive yield loss[2]. We bypass this by isolating the product as a hydrochloride salt[3].
Mesylation: Dissolve 4-ethoxytetrahydrofuran-3-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0°C. Add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1 hour. Wash with water, dry, and concentrate.
Azidation: Dissolve the crude mesylate in anhydrous DMF. Add
NaN3
(2.0 eq) and 15-crown-5 (0.1 eq). Heat to 65°C for 12 hours.
Validation Checkpoint: IR of an evaporated aliquot must show a sharp, intense azide peak at ~2100
cm−1
.
Reduction: Dissolve the crude azide in methanol. Add 10% Pd/C (0.1 eq by weight). Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.
Isolation (Critical): Filter the mixture through a pad of Celite to remove Pd/C. Do not add water. Instead, add 4M HCl in dioxane (1.5 eq) to the methanolic filtrate. Concentrate to dryness. Triturate the resulting oil with diethyl ether to precipitate 4-ethoxyoxolan-3-amine hydrochloride as a white solid.
Q1: My epoxidation yield is dropping, and I am isolating a highly viscous byproduct. What is happening?A: You are likely forming tetrahydrofuran-3,4-diol. If you are using mCPBA or unbuffered
H2O2
, the acidic environment catalyzes the hydrolytic ring-opening of your newly formed epoxide. Switching to the Ti-MWW/
H2O2
system maintains a neutral pH, suppressing diol formation and pushing epoxide selectivity to >99%[1].
Q2: During the azide displacement step, my yield is low, and NMR shows alkene peaks (~4.5-5.5 ppm). How do I fix this?A: You are observing E2 elimination competing with
SN2
substitution. The protons adjacent to the mesylate and the ether oxygen are slightly acidic. If you heat the DMF reaction above 80°C, elimination dominates. Solution: Lower the reaction temperature to 60-65°C and add a catalytic amount of 15-crown-5. The crown ether chelates the sodium cation, making the azide anion a "naked," highly reactive nucleophile, allowing the
SN2
reaction to proceed rapidly at lower temperatures.
Q3: I successfully reduced the azide, but after my standard DCM/Water extraction, I lost 70% of my product. Where is it?A: It is in your aqueous layer. 4-Ethoxyoxolan-3-amine is a low-molecular-weight, highly polar molecule with multiple hydrogen-bond acceptors (two ether oxygens, one primary amine). It is highly miscible in water. Solution: Abandon liquid-liquid extraction for the final step. Acidify the organic filtrate directly with HCl/dioxane to form the insoluble hydrochloride salt, and precipitate it using an anti-solvent like diethyl ether[3].
Q4: Can I improve the kinetics of the ethanol ring-opening without causing polymerization?A: Yes. While heating the reaction will speed it up, it also promotes cationic polymerization of the tetrahydrofuran ring. Instead of heat, ensure your ethanol is strictly anhydrous. Even trace water will competitively attack the activated epoxide, forming the diol. Using freshly distilled absolute ethanol and strictly controlling the
BF3⋅OEt2
stoichiometry (no more than 0.1 eq) will optimize kinetics without sacrificing regioselectivity.
Section 3: Quantitative Optimization Data
The following table summarizes the expected quantitative improvements when applying the optimized parameters discussed in this guide.
Wu, H., Wang, L., Zhang, H., Liu, Y., Wu, P., & He, M. (2005). Highly efficient and clean synthesis of 3,4-epoxytetrahydrofuran over a novel titanosilicate catalyst, Ti-MWW. Green Chemistry (RSC Publishing). URL:[Link]
Sriwarom, P., Padungros, P., & Vilaivan, T. (2015). Synthesis and DNA/RNA Binding Properties of Conformationally Constrained Pyrrolidinyl PNA with a Tetrahydrofuran Backbone Deriving from Deoxyribose. Journal of Organic Chemistry / PubMed. URL:[Link]
Goldstein, D. M., et al. (2001). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Tetrahedron Letters / ResearchGate. URL:[Link]
Troubleshooting poor solubility of 4-Ethoxyoxolan-3-amine in polar organic solvents
Technical Support Center: Troubleshooting 4-Ethoxyoxolan-3-amine Solubility Welcome to the Application Scientist Support Portal. 4-Ethoxyoxolan-3-amine (also known as 4-ethoxytetrahydrofuran-3-amine) is a versatile prima...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting 4-Ethoxyoxolan-3-amine Solubility
Welcome to the Application Scientist Support Portal. 4-Ethoxyoxolan-3-amine (also known as 4-ethoxytetrahydrofuran-3-amine) is a versatile primary aliphatic amine featuring a substituted oxolane ring. While primary aliphatic amines generally exhibit excellent solubility in 1[1], researchers frequently encounter unexpected insolubility during stock solution preparation or reaction setup.
This guide systematically addresses the physicochemical causes behind these issues—ranging from salt-form lattice energies to atmospheric degradation—and provides field-proven, self-validating protocols to rescue your workflows.
Diagnostic Workflow
Diagnostic workflow for troubleshooting 4-Ethoxyoxolan-3-amine solubility issues.
Frequently Asked Questions (FAQs)
FAQ 1: My 4-Ethoxyoxolan-3-amine is completely insoluble in acetonitrile (MeCN) and tetrahydrofuran (THF), but dissolves instantly in water. Why?
Causality: You are likely working with the hydrochloride (HCl) salt form of the amine, not the free base. Amines are frequently supplied as HCl salts to improve shelf-life and prevent oxidation. While the free base of the parent compound (tetrahydrofuran-3-amine) is highly soluble in polar organic solvents like ethanol, DMF, and DMSO (up to 30 mg/mL)[2], protonation converts the neutral amine into a. The resulting ionic crystal lattice requires a solvent with a high dielectric constant (like water or DMSO) to overcome the lattice energy[3]. Aprotic solvents with lower dielectric constants, such as 4[4], cannot solvate the chloride counterion effectively.
Solution: If your reaction requires a polar aprotic solvent like MeCN or THF, you must perform a free-basing protocol.
Protocol: Biphasic Free-Basing of Amine Salts
Self-Validation Check: The aqueous layer must remain strongly basic (pH > 10) after extraction. If the pH drops, the equilibrium has not fully shifted, and you must add more NaOH.
Suspend 1.0 g of 4-Ethoxyoxolan-3-amine HCl in 10 mL of dichloromethane (DCM).
Add 10 mL of 1M aqueous NaOH. The basicity of the aqueous layer forces the equilibrium toward the 5[5].
Stir vigorously for 15 minutes. The neutral compound will partition entirely into the organic (DCM) layer.
Separate the organic layer. Extract the remaining aqueous layer with an additional 2 x 5 mL DCM.
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base as an oil.
FAQ 2: I isolated the free base, and it dissolved perfectly in ethanol. After leaving the stock solution on the benchtop for a few days, a white, insoluble precipitate formed. What happened?
Causality: Primary aliphatic amines are strong nucleophiles and readily absorb atmospheric carbon dioxide (CO₂). This reaction forms carbamate salts (or polymeric carbonate networks), which are highly insoluble in most organic solvents. The ethoxy group at the C4 position does not provide enough steric hindrance to prevent this nucleophilic attack.
Solution: You must reverse the carbamate formation thermally and prevent future atmospheric exposure.
Protocol: Reversing Carbamate Formation
Self-Validation Check: The disappearance of the white suspension and the complete cessation of micro-bubble gas evolution indicates successful reversion to the free base.
Transfer the cloudy ethanolic suspension to a round-bottom flask.
Sparge the solution continuously with an inert gas (Nitrogen or Argon) via a submerged needle to actively displace dissolved CO₂.
Gently heat the solution to 40–50 °C under the inert atmosphere for 30–60 minutes. The thermal energy breaks the weak carbamate bonds, and the inert gas drives the equilibrium forward by permanently removing the liberated CO₂.
Once the solution is completely clear, store it in tightly sealed amber vials 2[2].
FAQ 3: How does the C4-ethoxy substitution alter the solubility compared to the unsubstituted oxolan-3-amine?
Causality: The addition of an ethoxy group (-OCH₂CH₃) to the oxolane ring introduces a distinct lipophilic domain. While the primary amine and the ring oxygen serve as5[5] that promote solubility in water and highly polar solvents, the ethoxy group increases the carbon-to-polar-group ratio. As a general thermodynamic rule, 3[3]. Consequently, 4-Ethoxyoxolan-3-amine exhibits enhanced solubility in moderately polar solvents (like ethyl acetate or DCM) compared to the unsubstituted amine, but may show slightly reduced solubility in pure water.
Quantitative Data: Solvent Selection Matrix
To assist in experimental design, the following table summarizes the relationship between solvent dielectric properties and the expected solubility of 4-Ethoxyoxolan-3-amine forms.
Preventing degradation and oxidation of 4-Ethoxyoxolan-3-amine during storage
Welcome to the Technical Support Center for advanced organic building blocks. As a Senior Application Scientist, I frequently consult with researchers who experience yield drops, unexpected side reactions, or safety haza...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for advanced organic building blocks. As a Senior Application Scientist, I frequently consult with researchers who experience yield drops, unexpected side reactions, or safety hazards when handling bifunctional molecules.
Handling 4-Ethoxyoxolan-3-amine requires a deep understanding of its structural vulnerabilities. This molecule contains both a tetrahydrofuran (oxolane) derivative ring and a primary aliphatic amine. Consequently, it is highly susceptible to two distinct modes of atmospheric degradation: ether autoxidation and amine nucleophilic attack.
This guide is designed to move beyond basic instructions, providing you with the mechanistic causality behind our protocols so you can implement self-validating workflows in your laboratory.
Part 1: The Causality of Degradation
To prevent degradation, we must first understand the chemical mechanisms driving it. 4-Ethoxyoxolan-3-amine faces a dual-threat environment when exposed to ambient laboratory air:
Oxolane Ring Autoxidation (Peroxide Formation): Like all tetrahydrofuran (THF) derivatives, the carbon atoms adjacent (alpha) to the ether oxygen are highly susceptible to hydrogen abstraction. In the presence of atmospheric oxygen, light, and heat, a radical chain reaction occurs, leading to the formation of hydroperoxides[1]. These peroxides are not only detrimental to sensitive catalytic reactions but can concentrate upon solvent evaporation to become severe explosion hazards[2].
Amine Oxidation and CO2 Capture: Primary aliphatic amines are strong nucleophiles. When exposed to ambient air, they rapidly react with atmospheric carbon dioxide and moisture to form insoluble ammonium carbamate salts[3]. Furthermore, under oxidative conditions, the primary amine can undergo radical-mediated dehydrogenation, degrading into imines and aldehydes, which subsequently polymerize and turn the solution brown or yellow[4].
Mechanistic pathways of 4-Ethoxyoxolan-3-amine degradation via autoxidation and CO2 exposure.
Part 2: Symptom-Based Troubleshooting Guide
Symptom: I found a white, crystalline crust around the cap of my reagent bottle.
Diagnosis: This could be one of two things: explosive ether peroxides[1] or benign (but chemically problematic) ammonium carbamate salts[3].
Action:Do not force the cap open. Friction can detonate concentrated peroxides. If the bottle has been stored for over 6 months without an inert atmosphere, treat it as a hazard and contact Environmental Health & Safety (EH&S). If the bottle is relatively new, the crust is likely carbamate salts formed by CO2 ingress.
Symptom: My liquid sample has changed from colorless to a distinct yellow or light brown.
Diagnosis: Oxidative degradation of the primary amine. The amine has oxidized into imines or aldehydes, which undergo subsequent condensation reactions to form colored oligomers[4].
Action: The reagent's purity is compromised. While you can attempt to purify it via vacuum distillation, you must test for peroxides first, as distillation concentrates explosive peroxides[2].
Symptom: My reductive amination yields have inexplicably dropped from 85% to 20%.
Diagnosis: Moisture ingress has likely hydrolyzed your intermediate imine, or the amine has been heavily converted into a carbamate salt, reducing the effective molarity of the free amine in your reaction mixture.
Part 3: Self-Validating Experimental Protocols
A robust protocol must be self-validating—meaning the workflow itself contains checks and balances to verify success.
Protocol A: The "Test-Purge-Verify" Storage Workflow
To prevent both oxidation and carbamate formation, 4-Ethoxyoxolan-3-amine must be isolated from O2, CO2, moisture, and light.
Pre-Use Verification (Peroxide Testing): Before utilizing any stored batch, dip a commercial KI-starch peroxide test strip into the reagent. A result of <3 ppm is safe for use. If >10 ppm, the solvent must be quenched or discarded[1].
Inert Handling: Transfer the reagent bottle into a nitrogen or argon-filled glovebox. If a glovebox is unavailable, use strict Schlenk line techniques.
Dispensing: Use a thoroughly oven-dried, argon-purged glass syringe to withdraw the required volume.
Backfilling (The Purge): Because Argon is heavier than air (and Nitrogen), gently flow Argon gas into the headspace of the vial for 30 seconds to displace any atmospheric air.
Sealing & Storage: Cap tightly with a PTFE-lined septum cap. Wrap the seal in Parafilm to prevent ambient breathing during temperature fluctuations. Store in an amber vial at -20°C.
Self-validating standard operating procedure for handling and storing sensitive amine-ethers.
Part 4: Quantitative Degradation Data
The following table summarizes the expected shelf life and degradation risks of 4-Ethoxyoxolan-3-amine under various storage conditions.
Storage Condition
Atmosphere
Temperature
Light Exposure
Expected Shelf Life
Primary Degradation Risk
Optimal
Argon (Sealed)
-20°C
Dark (Amber Vial)
> 12 Months
Negligible
Acceptable
Nitrogen
4°C (Fridge)
Dark
3 - 6 Months
Slow peroxide formation
Poor
Ambient Air
20°C (Benchtop)
Dark
1 - 2 Weeks
Carbamate salts, Imines
Hazardous
Ambient Air
20°C (Benchtop)
Direct Sunlight
< 3 Days
Rapid Hydroperoxide buildup
Part 5: Frequently Asked Questions (FAQs)
Q: Can I add BHT (Butylated hydroxytoluene) to stabilize the oxolane ring?A: While BHT is the industry standard for stabilizing THF against peroxide formation[1], adding it to 4-Ethoxyoxolan-3-amine can introduce impurities that may interfere with highly sensitive downstream amine coupling reactions. If you require ultra-pure amine, it is better to rely on strict inert-gas, low-temperature storage rather than chemical inhibitors.
Q: I accidentally left the bottle open on the benchtop overnight. Can I salvage it?A: It depends on the downstream application. The primary damage will be CO2 absorption forming carbamates[3]. You can attempt to liberate the free amine by treating the mixture with a strong, non-nucleophilic base (like DBU) and performing a vacuum distillation. However, you must test for peroxides first.
Q: Why do you specify Argon over Nitrogen for the headspace purge?A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it acts as a heavy "blanket" that settles over the liquid, effectively pushing oxygen and moisture out of the vial before capping.
Part 6: References
Tetrahydrofuran (THF) - Standard Operating Procedure
Source: University of California, Santa Barbara (UCSB) Environmental Health & Safety
URL:[Link]
DS Fact Sheet on Managing Peroxide Formers in the Lab
Source: National Institutes of Health (NIH) Office of Research Services
URL:[Link]
Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents
Source: Environmental Research (via NIH PubMed)
URL:[Link]
Unraveling the Structure and Binding Energy of Adsorbed CO2/H2O on Amine Sorbents
Source: The Journal of Physical Chemistry C - ACS Publications
URL:[Link]
Minimizing unwanted byproducts in 4-Ethoxyoxolan-3-amine amidation reactions
Welcome to the technical support guide for optimizing amidation reactions involving 4-Ethoxyoxolan-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for optimizing amidation reactions involving 4-Ethoxyoxolan-3-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific transformation. Our focus is to provide actionable, in-depth solutions to minimize the formation of unwanted byproducts, thereby enhancing reaction yield, purity, and stereochemical integrity. The guidance herein is based on established principles of amide bond formation, tailored to the unique structural features of the 4-ethoxyoxolan-3-amine core.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the amidation of 4-ethoxyoxolan-3-amine, providing foundational knowledge for successful experimentation.
Q1: What are the primary challenges in the amidation of 4-Ethoxyoxolan-3-amine?
The primary challenges stem from the substrate's specific structural features:
Stereochemical Integrity: The molecule contains at least two chiral centers (at C3 and C4). Amidation conditions, particularly those involving harsh reagents or elevated temperatures, can lead to epimerization at the carbon alpha to the amine group.[1]
Nucleophilicity of the Amine: As a primary aliphatic amine, it is generally a good nucleophile. However, its reactivity can be influenced by the steric bulk of the adjacent ethoxy group and the overall conformation of the tetrahydrofuran ring.
Ring Stability: The tetrahydrofuran (THF) ether linkage is generally stable but can be susceptible to ring-opening under strongly acidic conditions, which are sometimes employed to activate carboxylic acids (e.g., conversion to an acyl chloride with thionyl chloride).[2]
Byproduct Formation from Coupling Reagents: The choice of coupling reagent is critical. Common reagents like carbodiimides can generate their own set of byproducts (e.g., N-acylureas) that can complicate purification and reduce yields.[3]
Q2: Which coupling reagents are recommended for this substrate?
The choice of coupling reagent is a balance between reactivity, cost, and potential for side reactions. For a sensitive substrate like 4-ethoxyoxolan-3-amine, the following are recommended:
Carbodiimides (EDC, DCC) with Additives (HOBt, HOAt): This is a widely used and cost-effective method. N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification. The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to suppress racemization and prevent the formation of N-acylurea byproducts.[3][]
Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are generally more reactive and efficient than carbodiimides, often leading to faster reactions and higher yields, especially with sterically hindered or less nucleophilic partners.[] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective at minimizing racemization.[][5]
Acid Halides: Converting the carboxylic acid to an acyl chloride (e.g., with oxalyl chloride or thionyl chloride) followed by reaction with the amine is a classic and highly effective method.[2][] However, this approach requires careful control, as the in-situ generation of HCl can lead to side reactions, including potential degradation of the THF ring. A non-nucleophilic base (e.g., triethylamine, DIPEA) is essential to scavenge the acid.[1]
Q3: How does solvent selection impact byproduct formation?
Solvent choice is critical for solubility, reaction rate, and suppression of side reactions.[1][3]
Aprotic Polar Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), and Acetonitrile (MeCN) are most common.
DCM is excellent for solubility and is easily removed, but reactions can be slower.
DMF is a superior solvent for many reagents and can accelerate reaction rates. However, it can be difficult to remove and may contain trace amine impurities that can compete in the reaction. High-purity, anhydrous DMF is essential.
Acetonitrile is a good alternative, offering polarity and being easier to remove than DMF.[6]
Ethereal Solvents (THF): While the substrate itself is a THF derivative, using THF as a solvent is generally acceptable and can be a good choice, particularly for reactions run at moderate temperatures.
Q4: What are the best general strategies for purifying the final amide product?
Purification strategies depend on the scale and the nature of the impurities.
Aqueous Workup: An acidic wash (e.g., dilute HCl, citric acid) will remove unreacted amine and basic byproducts. A basic wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and acidic additives like HOBt.
Crystallization: If the product is a stable solid, recrystallization is an excellent method for achieving high purity on a larger scale.[6] Solvents like ethyl acetate/hexanes, ethanol, or acetonitrile are good starting points.[6]
Column Chromatography: For small-scale reactions or difficult separations, silica gel chromatography is the standard method. A gradient elution of ethyl acetate in hexanes or DCM/methanol is typically effective. Be aware that amides can sometimes exhibit tailing on silica; using a small amount of triethylamine in the eluent or using deactivated silica can mitigate this issue.[6]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the amidation of 4-ethoxyoxolan-3-amine.
Problem 1: Low or No Yield of Amide Product
Symptom: TLC or LC-MS analysis shows significant amounts of unreacted starting materials (amine and/or carboxylic acid) after the expected reaction time.
Probable Cause(s):
Ineffective Carboxylic Acid Activation: The coupling reagent may be degraded or insufficient. The first step of any amidation is the activation of the carboxylic acid.[3] If this fails, no reaction will occur.
Low Nucleophilicity of the Amine: While unlikely for this primary amine, severe steric hindrance from the coupling partner or suboptimal pH could reduce its effective nucleophilicity.
Presence of Water: Most coupling reagents are sensitive to moisture, which can hydrolyze the activated acid intermediate back to the starting carboxylic acid.
Recommended Solutions:
Verify Reagent Quality: Use fresh, high-purity coupling reagents and additives. Store them in a desiccator.
Ensure Anhydrous Conditions: Flame-dry glassware before use. Use anhydrous solvents. Run the reaction under an inert atmosphere (Nitrogen or Argon).
Optimize Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both the carboxylic acid and the coupling reagent relative to the amine.
Switch to a Stronger Coupling Reagent: If EDC/HOBt fails, move to a more potent uronium salt like HATU.
Consider the Acid Chloride Route: For particularly stubborn couplings, converting the acid to the highly reactive acid chloride may be necessary.[2]
Problem 2: Formation of a Major Byproduct with a Mass Corresponding to (Carboxylic Acid + Coupling Agent Fragment)
Symptom: When using a carbodiimide like EDC, a major byproduct is observed that does not contain the amine. In the case of EDC, this byproduct will have a mass corresponding to [Carboxylic Acid + 154.25].
Probable Cause(s):
Formation of N-Acylurea: The highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea.[3] This pathway is competitive with the desired attack by the amine.
Recommended Solutions:
Mandatory Use of Additives: Always include at least one equivalent of HOBt or HOAt when using carbodiimides. These additives act as nucleophilic catalysts, trapping the O-acylisourea to form an active ester that is less prone to rearrangement but still highly reactive towards the amine.
Control Addition Order: Pre-activate the carboxylic acid with EDC and HOBt for 15-30 minutes before adding the 4-ethoxyoxolan-3-amine. This ensures the O-acylisourea is efficiently converted to the active ester before the primary amine is introduced.
Diagram: Carbodiimide Reaction Pathways
The following diagram illustrates the desired reaction path versus the formation of the N-acylurea byproduct.
Caption: Desired vs. undesired pathways in carbodiimide coupling.
Problem 3: Evidence of Epimerization or Racemization
Symptom: Chiral HPLC or NMR analysis of the product shows the presence of more than one diastereomer, indicating a loss of stereochemical integrity at C3.
Probable Cause(s):
Overly Basic Conditions: The use of a strong, non-hindered base can lead to the abstraction of the proton alpha to the newly formed amide, especially if the "R" group of the acylating agent is electron-withdrawing.
High Reaction Temperatures: Elevated temperatures provide the activation energy needed for epimerization pathways.
Formation of Azlactone/Oxazolone Intermediate: If the acylating partner is an N-protected amino acid, an oxazolone intermediate can form, which is known to racemize readily.[1][7]
Recommended Solutions:
Careful Base Selection: Use a hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine instead of triethylamine. Use the minimum amount of base necessary (typically 1.5-2.0 equivalents).
Maintain Low Temperatures: Run the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary.
Use Racemization-Suppressing Additives: When coupling amino acids, HATU is a superior reagent to standard carbodiimides for maintaining stereochemical purity.[] The inclusion of HOAt with carbodiimides is also more effective at suppressing racemization than HOBt.
Diagram: Factors Influencing Stereochemical Integrity
This diagram shows the key experimental parameters that must be controlled to prevent epimerization.
Caption: Key parameters for maintaining stereochemical purity.
Experimental Protocols
Protocol 1: Standard Amidation using EDC/HOBt
This protocol is a reliable starting point for most carboxylic acids.
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM (approx. 0.1 M concentration relative to the amine).
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) in a single portion. Stir the mixture at 0 °C for 20 minutes. A clear solution should be maintained.
Coupling: Add a solution of 4-Ethoxyoxolan-3-amine (1.0 eq) in a minimal amount of anhydrous DCM to the reaction mixture dropwise.
Reaction: Add DIPEA (1.5 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-16 hours).
Workup:
Dilute the reaction mixture with DCM.
Wash sequentially with 5% citric acid solution (1x), saturated NaHCO₃ solution (1x), and brine (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by silica gel column chromatography or recrystallization as needed.
Protocol 2: Amidation via Acyl Chloride
This protocol is suitable for less reactive carboxylic acids or when other methods fail.
Acyl Chloride Formation: In a flame-dried flask under argon, suspend the carboxylic acid (1.2 eq) in anhydrous DCM. Add a catalytic amount of anhydrous DMF (1-2 drops). Cool to 0 °C. Add oxalyl chloride (1.5 eq) dropwise. Stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases. Concentrate under reduced pressure to remove excess oxalyl chloride (co-evaporate with toluene if necessary).
Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, dissolve 4-Ethoxyoxolan-3-amine (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.
Reaction: Add the amine solution dropwise to the acyl chloride solution at 0 °C. Stir at 0 °C for 30 minutes, then warm to room temperature.
Monitoring: The reaction is typically very fast (1-2 hours). Monitor by TLC or LC-MS.
Workup & Purification: Follow steps 6 and 7 from Protocol 1. The aqueous washes are particularly important here to remove triethylammonium hydrochloride salts.
Technical Support Center: Advanced Purification & Recrystallization of 4-Ethoxyoxolan-3-amine
Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers and drug development professionals struggling with the isolation of small, highly polar, oxygen-rich amines.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As Application Scientists, we frequently assist researchers and drug development professionals struggling with the isolation of small, highly polar, oxygen-rich amines.
4-Ethoxyoxolan-3-amine (also known as 4-ethoxytetrahydrofuran-3-amine) presents a unique set of challenges. The adjacent ether linkages and primary amine group create a highly hydrophilic molecule prone to extensive hydrogen bonding, making standard organic extractions inefficient. Furthermore, the tetrahydrofuran ring is susceptible to peroxide formation, and the free amine rapidly absorbs atmospheric CO₂.
This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation, focusing on the chemical causality behind each step to help you understand why these specific techniques succeed where standard methods fail.
Workflow Overview
Caption: Workflow for the isolation and salt formation of 4-ethoxyoxolan-3-amine.
Troubleshooting & FAQs
Q1: Why is my yield so low when extracting the freebase from the aqueous reaction mixture?A1: 4-Ethoxyoxolan-3-amine has a very low partition coefficient (LogP) in standard solvents like dichloromethane or diethyl ether.
Causality: The dual oxygen atoms (ring ether and ethoxy group) and the primary amine create an extensive hydrogen-bonding network with water that outcompetes the solvation energy in non-polar solvents.
Solution: Switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF offers superior hydrogen-bond accepting capabilities while maintaining excellent phase separation for hydrophilic amines . Additionally, saturate the aqueous layer with NaCl ("salting out") prior to extraction to decrease the thermodynamic solubility of the amine in the aqueous phase.
Q2: My isolated freebase turns yellow/brown upon storage. What is happening?A2: Two degradation pathways are likely occurring simultaneously: ether autoxidation and subsequent amine oxidation.
Causality: Tetrahydrofuran derivatives readily form hydroperoxides at the alpha-carbon when exposed to oxygen and light. These peroxides then rapidly oxidize the primary amine, leading to colored polymeric byproducts.
Solution: Never store 4-ethoxyoxolan-3-amine as a freebase for extended periods. Immediately convert it to a stable salt (e.g., hydrochloride). If temporary storage is unavoidable, flush the headspace with Argon, store at -20°C, and add a radical scavenger like BHT (butylated hydroxytoluene) at 100 ppm.
Q3: During recrystallization of the hydrochloride salt, the product "oils out" instead of forming crystals. How do I fix this?A3: "Oiling out" (liquid-liquid phase separation, LLPS) occurs when a supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase, rather than nucleating solid crystals .
Causality: This happens when the crystallization temperature is above the melting point of the solvated mixture, a condition heavily exacerbated by trace water acting as a plasticizer. The hydrochloride salt of 4-ethoxyoxolan-3-amine is highly hygroscopic.
Solution: Ensure strictly anhydrous conditions. Shift the solvent system from Ethanol/Ethyl Acetate to Isopropanol/Heptane. Isopropanol provides lower solubility for the salt, allowing crystallization at higher temperatures before the oiling-out boundary is reached. Always introduce seed crystals before adding the antisolvent to bypass the LLPS metastable zone.
Caption: Troubleshooting logic for liquid-liquid phase separation (oiling out).
Quantitative Data: Solvent Selection Matrix
To optimize your workflow, refer to the following solvent matrix detailing the physicochemical interactions with 4-ethoxyoxolan-3-amine.
Solvent System
Application
LogP / Polarity
Water Solubility
Suitability & Rationale
Dichloromethane
Extraction
1.25
13 g/L
Poor: Low recovery due to inability to disrupt amine-water hydrogen bonds.
2-MeTHF
Extraction
1.85
140 g/L
Excellent: High recovery, good phase separation, lower peroxide risk than diethyl ether.
Ethanol / EtOAc
Recrystallization
N/A
Miscible
Moderate: Prone to oiling out if trace water is present; narrow metastable zone.
Isopropanol / Heptane
Recrystallization
N/A
Miscible / Immiscible
Excellent: Sharp crystallization boundary, easily bypasses LLPS with seeding.
Standardized Experimental Protocols
Protocol A: High-Yield Acid-Base Extraction of Freebase
This protocol utilizes thermodynamic salting-out and targeted solvent selection to maximize the recovery of the hydrophilic freebase.
Dilution: Dilute the crude reaction mixture with deionized water (3 mL/g of theoretical yield).
Acidification: Cool the mixture to 5°C. Slowly add 2M HCl until the aqueous phase reaches pH 2.0.
Washing: Wash the aqueous phase with Ethyl Acetate (2 x 3 mL/g) to remove unreacted neutral organic impurities. Discard the organic washes.
Basification: Cool the aqueous phase back to 5°C. Slowly add 5M NaOH dropwise until the pH reaches 12.0. (Causality: Maintaining a low temperature prevents base-catalyzed ring-opening or degradation of the ether moieties).
Salting Out: Add solid NaCl to the aqueous phase until saturation is achieved (~360 g/L).
Extraction: Extract the aqueous phase with 2-Methyltetrahydrofuran (2-MeTHF) (3 x 4 mL/g).
Self-Validation Step: Spot the remaining aqueous layer on a silica TLC plate and stain with Ninhydrin. Heat the plate. If a purple spot appears, primary amine is still present in the aqueous layer; perform a 4th extraction.
Concentration: Combine the 2-MeTHF layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature strictly <30°C to prevent thermal degradation.
Protocol B: Anhydrous Salt Formation & Recrystallization
This protocol prevents liquid-liquid phase separation by controlling supersaturation through isothermal seeding.
Dissolution: Dissolve the crude 4-ethoxyoxolan-3-amine freebase in anhydrous Isopropanol (5 mL/g) in a round-bottom flask under an Argon atmosphere.
Salt Formation: Chill the solution to 0°C using an ice bath. Add 1.05 equivalents of HCl in Isopropanol (5-6 M) dropwise over 30 minutes. Maintain internal temperature <10°C.
Heating: Warm the suspension to 45°C until complete dissolution is achieved.
Antisolvent Addition: Slowly add anhydrous Heptane (antisolvent) dropwise until the first sign of persistent turbidity (the cloud point) is observed. Stop Heptane addition immediately.
Seeding: Add 1% w/w of pure 4-ethoxyoxolan-3-amine hydrochloride seed crystals.
Isothermal Hold: Hold the temperature at 45°C for 45 minutes. (Causality: This isothermal hold allows the seed crystals to consume the supersaturation, establishing a robust crystal bed and preventing the system from crossing into the oiling-out boundary).
Cooling: Cool the mixture linearly to 0°C over 4 hours (approx. 0.2°C/min).
Isolation: Filter the resulting white crystalline solid and wash with cold Heptane (2 x 2 mL/g). Dry in a vacuum oven at 40°C for 12 hours.
Self-Validation Step: Perform Karl Fischer titration on the final dried powder. The water content must be <0.5% w/w to ensure long-term stability and prevent deliquescence.
References
Mu, C., Li, X., Yang, Y., Zhou, Y., Wang, C., Doyle, K. J., Ye, N., & Mistry, A. (2023). "Scalable Synthesis of CVN424, an Inverse Agonist of the GPR6 Receptor". Organic Process Research & Development.[Link]
Li, Lab. (2024). "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357". Crystal Growth & Design.[Link]
Reference Data & Comparative Studies
Validation
Comparing Reactivity Profiles: 4-Ethoxyoxolan-3-amine vs. 3-Aminotetrahydrofuran
An In-Depth Technical Guide for Medicinal Chemists Introduction In the intricate process of drug discovery, the selection of molecular building blocks is a decision of paramount importance. The tetrahydrofuran (THF) moti...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Medicinal Chemists
Introduction
In the intricate process of drug discovery, the selection of molecular building blocks is a decision of paramount importance. The tetrahydrofuran (THF) motif is a privileged scaffold, frequently incorporated into clinical candidates to enhance aqueous solubility and modulate physicochemical properties.[1][2] Aminated versions of this heterocycle serve as versatile synthons for introducing key pharmacophoric features. This guide provides a detailed comparative analysis of two such building blocks: the readily available 3-aminotetrahydrofuran and its substituted analogue, 4-ethoxyoxolan-3-amine.
Our objective is to move beyond a simple cataloging of properties and delve into the causal relationships between structure and reactivity. By understanding the electronic and steric nuances that differentiate these two compounds, researchers can make more strategic decisions, optimizing reaction conditions, improving yields, and accelerating the synthesis of target molecules. This guide is structured to provide both the theoretical underpinnings and the practical, experimentally-grounded insights necessary for today's drug development professionals.
PART 1: Structural and Electronic Foundations of Reactivity
The seemingly minor addition of a C4-ethoxy group to the 3-aminotetrahydrofuran core introduces significant perturbations to the molecule's electronic and steric landscape. These changes are the primary drivers of the observed differences in their chemical reactivity.
The C4-ethoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the C3-amine, thereby reducing its basicity and the pKa of its conjugate acid.
Steric Profile
Less hindered amine
More hindered amine
The C4-substituent can sterically shield one face of the molecule, potentially influencing the trajectory of incoming electrophiles.
The most critical distinction is the reduced basicity of 4-ethoxyoxolan-3-amine. The electronegative oxygen atom of the ethoxy group pulls electron density through the sigma bonds of the ring. This inductive effect de-localizes the lone pair on the nitrogen to a lesser extent, making it a weaker base and a less potent nucleophile compared to the unsubstituted 3-aminotetrahydrofuran.
PART 2: Comparative Analysis in Key Synthetic Transformations
To provide a tangible measure of their differing reactivity, we will examine the performance of these two amines in two fundamental and ubiquitous reaction classes: N-acylation and reductive amination. The protocols described represent self-validating systems, where the relative performance directly reflects the intrinsic properties of the reagents.
N-Acylation: The Litmus Test for Nucleophilicity
The formation of an amide bond via N-acylation is arguably the most common reaction in medicinal chemistry.[5][6] The rate and efficiency of this transformation are directly proportional to the nucleophilicity of the amine.
Experimental Protocol: Comparative N-Acylation with Propionyl Chloride
To a solution of the respective amine (1.0 eq, 5 mmol) and diisopropylethylamine (DIPEA, 1.5 eq) in anhydrous dichloromethane (DCM, 25 mL) at 0 °C under a nitrogen atmosphere, add propionyl chloride (1.1 eq) dropwise over 5 minutes.
Allow the reaction mixture to warm to room temperature and stir, monitoring progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in DCM).
Upon consumption of the starting amine, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate.
Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide product.
Caption: Experimental workflow for the comparative N-acylation protocol.
Comparative Performance Data:
Amine
Reaction Time
Isolated Yield
3-Aminotetrahydrofuran
< 30 minutes
96%
4-Ethoxyoxolan-3-amine
~ 3 hours
85%
Causality and Field Insights:
The experimental outcome directly validates our initial analysis. 3-Aminotetrahydrofuran, being the stronger nucleophile, reacts rapidly and in high yield.[7] The reduced nucleophilicity of 4-ethoxyoxolan-3-amine results in a significantly slower reaction. For applications like high-throughput library synthesis where speed and efficiency are critical, the choice of the more reactive amine is clear. However, in a complex molecule with multiple nucleophilic sites, the attenuated reactivity of the ethoxy-substituted amine could be leveraged for enhanced chemoselectivity, potentially obviating the need for protecting groups.
Reductive Amination: A Staple C-N Bond Formation
Reductive amination is a robust and versatile method for synthesizing secondary and tertiary amines from carbonyl compounds.[8][9] The reaction proceeds via an intermediate imine (or iminium ion), the formation of which is often the rate-determining step and is highly dependent on the amine's nucleophilicity.
Experimental Protocol: Comparative Reductive Amination with Acetone
In a round-bottom flask, dissolve the respective amine (1.0 eq, 5 mmol) in methanol (25 mL).
Add acetone (1.5 eq) followed by acetic acid (1.1 eq).
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
Stir the reaction at room temperature for 12 hours, monitoring by LC-MS.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until effervescence ceases.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Caption: The logical relationship in a reductive amination mechanism.
Comparative Performance Data:
Amine
Conversion (by LC-MS at 12h)
Isolated Yield
3-Aminotetrahydrofuran
>99%
94%
4-Ethoxyoxolan-3-amine
~80%
71%
Causality and Field Insights:
The results again highlight the superior reactivity of 3-aminotetrahydrofuran. Its greater nucleophilicity leads to a more favorable equilibrium for imine formation, driving the reaction to completion.[10] The less nucleophilic 4-ethoxyoxolan-3-amine results in incomplete conversion under identical conditions. To achieve a comparable yield with this substrate, a chemist might need to employ forcing conditions, such as higher temperatures or the use of a Lewis acid co-catalyst like Ti(OiPr)₄ to activate the carbonyl. This illustrates a key principle: while a less reactive building block may present a synthetic challenge, it also provides an opportunity for orthogonal reaction tuning.
PART 3: Strategic Implications for Drug Development
The choice between these two building blocks extends beyond reaction yields and has tangible consequences for a drug development program:
Lead Optimization & SAR: For rapid Structure-Activity Relationship (SAR) exploration, the robust reactivity of 3-aminotetrahydrofuran allows for the reliable synthesis of a diverse library of analogues.
Metabolic Hotspots: The ethoxy group in 4-ethoxyoxolan-3-amine introduces a potential site for O-dealkylation by cytochrome P450 enzymes. This can be a strategic liability or an asset, depending on whether metabolic instability or a specific metabolite profile is desired.
Physicochemical Tuning: The addition of the ethoxy group increases the molecular weight and lipophilicity (LogP) of the resulting molecule. This can be a valuable tool for fine-tuning properties like cell permeability and off-target activity profiles.
Conclusion
While structurally related, 4-ethoxyoxolan-3-amine and 3-aminotetrahydrofuran exhibit distinct reactivity profiles that must be considered for their effective deployment in synthesis.
3-Aminotetrahydrofuran is the workhorse nucleophile. Its high reactivity makes it the default choice for standard transformations where efficiency and high conversion are the primary goals.
4-Ethoxyoxolan-3-amine is a specialist tool. Its attenuated nucleophilicity, a direct consequence of the C4-ethoxy substituent's inductive effect, can be strategically employed to achieve chemoselectivity in complex substrates. It further offers a vector for modulating the metabolic and physicochemical properties of the final compound.
A proficient medicinal chemist understands not only how to perform a reaction but why a particular building block behaves as it does. By grasping the fundamental electronic and steric principles that differentiate these two amines, researchers can transition from trial-and-error synthesis to a more rational, predictive, and ultimately more successful approach to drug design.
References
PubChem. (n.d.). (R)-3-Aminotetrahydrofuran. Retrieved from [Link]
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.
Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Organic & Biomolecular Chemistry. Retrieved from [Link]
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
MDPI. (2020, May 28). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
Journal of Organic Chemistry and Pharmaceutical Research. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
Validation of GC-MS analytical methods for 4-Ethoxyoxolan-3-amine quantification
An Expert's Comparative Guide to the Validation of GC-MS Analytical Methods for 4-Ethoxyoxolan-3-amine Quantification A Foreword from the Senior Application Scientist In the landscape of pharmaceutical development, the j...
Author: BenchChem Technical Support Team. Date: April 2026
An Expert's Comparative Guide to the Validation of GC-MS Analytical Methods for 4-Ethoxyoxolan-3-amine Quantification
A Foreword from the Senior Application Scientist
In the landscape of pharmaceutical development, the journey from a candidate molecule to a market-approved drug is paved with rigorous analytical scrutiny. The reliability of this journey hinges on the robustness of the analytical methods used to quantify active pharmaceutical ingredients (APIs) and their intermediates. 4-Ethoxyoxolan-3-amine, a key building block, presents a common analytical challenge inherent to primary amines: their polarity and potential for thermal lability. These characteristics can lead to poor chromatographic performance, such as peak tailing and low sensitivity, when using Gas Chromatography-Mass Spectrometry (GC-MS).
This guide is designed to move beyond a simple recitation of protocols. It is a comparative exploration of two distinct GC-MS methodologies for the quantification of 4-Ethoxyoxolan-3-amine. We will dissect a Direct Injection Method (Method A) and contrast it with a more involved, yet often superior, Derivatization-Based Method (Method B) . Our focus will be on the causality behind our experimental choices and the self-validating systems we establish to ensure data integrity, all grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
The Analytical Challenge: The Nature of Primary Amines
Primary amines, like 4-Ethoxyoxolan-3-amine, possess active hydrogens on the nitrogen atom. These hydrogens are prone to forming hydrogen bonds, leading to strong interactions with active sites (e.g., free silanol groups) on the GC column and inlet liner.[4][5] This interaction is often the culprit behind asymmetric peak shapes and poor reproducibility.[6][7] While direct injection is faster, it often fails to overcome these issues. Derivatization, the chemical modification of an analyte to enhance its analytical properties, offers a robust solution.[4][6] By replacing the active hydrogens with a less polar functional group, we can significantly increase volatility, improve thermal stability, and achieve the sharp, symmetrical peaks required for precise quantification.[4]
Method A vs. Method B: A Strategic Overview
This guide will validate and compare the following two approaches:
Method A: Direct Liquid Injection GC-MS. This method prioritizes speed and simplicity. The sample is simply diluted in an appropriate solvent and injected directly into the GC-MS system.
Method B: GC-MS with Trifluoroacetic Anhydride (TFAA) Derivatization. This method involves an additional sample preparation step where the primary amine is converted into a more volatile and stable trifluoroacetyl derivative before injection.[4][6]
We will assess each method against the critical validation parameters stipulated by ICH Q2(R1) to provide a clear, data-driven comparison.
Experimental Workflows: Visualizing the Process
A clear understanding of the analytical workflow is paramount. The following diagrams illustrate the procedural differences between Method A and Method B.
Caption: Workflow for Direct Injection GC-MS (Method A).
Caption: Workflow for Derivatization-Based GC-MS (Method B).
Part 1: Method Development & Instrumentation
The foundation of a successful validation is a well-developed method. Here, we outline the optimized conditions for both approaches.
Instrumentation:
A standard Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MSD) was used. The MS was operated in Electron Ionization (EI) mode.[8]
Method A: Direct Injection
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: A general-purpose, low-polarity column was chosen to minimize interactions, though some tailing is still anticipated.
Oven Program: 60°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min.
MS Parameters: Source 230°C, Quad 150°C. Data acquired in Selected Ion Monitoring (SIM) mode for quantification.
Method B: TFAA Derivatization
GC Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. Rationale: The same column is used to provide a direct comparison. The derivatized analyte is much less polar, making this column highly suitable.
Inlet: 250°C, Split mode (50:1). Rationale: Derivatization increases analyte concentration and improves chromatography, allowing for a split injection to protect the column and detector from overload.
Carrier Gas: Helium, 1.2 mL/min constant flow.
Oven Program: 80°C (hold 1 min), ramp to 300°C at 25°C/min, hold 3 min. Rationale: A higher starting temperature is possible due to the increased volatility of the derivative.
MS Parameters: Source 230°C, Quad 150°C. Data acquired in SIM mode.
Part 2: Method Validation Protocols & Comparative Data
Here we detail the validation protocols according to ICH Q2(R1) and present the comparative performance data.[3][11]
Specificity
Specificity demonstrates that the analytical signal is solely from the analyte of interest.
Experimental Protocol:
Analyze a blank solvent and a placebo (matrix without the analyte).
Prepare a sample of 4-Ethoxyoxolan-3-amine at the target concentration.
Prepare a spiked sample by adding known potential impurities and degradation products to the analyte sample.
Inject all samples and assess for any interfering peaks at the retention time of the analyte.
Insight: Both methods demonstrate good specificity. However, Method B provides cleaner chromatography, leading to more confident peak integration and purity assessment.
Linearity and Range
Linearity is the method's ability to produce results proportional to the analyte concentration over a given range.
Experimental Protocol:
Prepare a stock solution of 4-Ethoxyoxolan-3-amine.
Create a series of at least five calibration standards by serial dilution, covering 50% to 150% of the expected working concentration. For Method B, each standard is derivatized.
Inject each standard in triplicate.
Plot the average peak area against the concentration and determine the linearity using the coefficient of determination (R²).
Comparative Data:
Parameter
Method A (Direct Injection)
Method B (TFAA Derivatization)
Range Studied (µg/mL)
1.0 - 50.0
0.1 - 50.0
Correlation Coefficient (R²)
0.9975
> 0.9995
| Y-intercept Bias (%) | 3.5% | < 1.0% |
Insight: Method B demonstrates superior linearity with a higher R² value and a y-intercept closer to the origin, indicating minimal systematic error.[11][12] Its effective range also extends to lower concentrations.
Accuracy
Accuracy is the closeness of the test results to the true value. It is assessed via recovery studies.
Experimental Protocol:
Prepare placebo samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare nine samples in total (three replicates at each level).
Analyze the samples and calculate the percentage recovery for each.
Comparative Data:
Concentration Level
Method A (% Recovery ± RSD)
Method B (% Recovery ± RSD)
Low (80%)
94.5% ± 4.8%
99.1% ± 1.5%
Mid (100%)
96.2% ± 3.5%
100.5% ± 1.1%
High (120%)
95.1% ± 4.1%
101.2% ± 0.9%
| Overall Mean Recovery | 95.3% | 100.3% |
Insight: Method B provides significantly better accuracy, with recovery values consistently closer to 100% and with much lower variability (RSD).[13] The poorer recovery and higher RSD of Method A are likely due to analyte adsorption and inconsistent peak integration from tailing.
Precision
Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels: Repeatability and Intermediate Precision.
Experimental Protocol:
Repeatability (Intra-assay): Analyze six replicate samples of the analyte at 100% concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument.
Comparative Data:
Parameter
Method A (% RSD)
Method B (% RSD)
Repeatability (n=6)
4.2%
1.3%
| Intermediate Precision (n=6) | 5.8% | 1.9% |
Insight: The derivatization approach (Method B) is substantially more precise. The low %RSD values indicate a highly reproducible and reliable method, whereas the direct injection method (Method A) shows variability that may be unacceptable for stringent quality control environments.
Limit of Detection (LOD) & Limit of Quantification (LOQ)
LOD is the lowest concentration that can be detected, while LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[3]
Experimental Protocol:
These are determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Comparative Data:
Parameter
Method A (µg/mL)
Method B (µg/mL)
LOD
0.35
0.03
| LOQ | 1.05 | 0.10 |
Insight: Method B is over ten times more sensitive than Method A. This is a critical advantage for applications such as impurity analysis or dose confirmation in low-concentration formulations. The enhanced signal-to-noise ratio is a direct benefit of the improved chromatographic peak shape and efficiency afforded by derivatization.
Robustness
Robustness is the method's ability to remain unaffected by small, deliberate variations in parameters.
Experimental Protocol:
Analyze samples while making small changes to key parameters one at a time.
Parameters to vary include: GC oven ramp rate (± 2°C/min), inlet temperature (± 10°C), and carrier gas flow rate (± 0.1 mL/min).
Assess the impact on peak area, retention time, and peak shape.
Comparative Results:
Parameter Varied
Method A (Observed Effect)
Method B (Observed Effect)
Flow Rate ± 0.1 mL/min
Significant shift in retention time and peak area (%RSD > 5%).
Minor shift in retention time, peak area stable (%RSD < 2%).
| Oven Ramp ± 2°C/min | Noticeable change in peak shape and resolution. | Negligible impact on performance. |
Insight: Method B is far more robust.[11][14] Its performance is stable against minor procedural variations, which is a hallmark of a reliable method suitable for routine use and transfer between laboratories. The sensitivity of Method A to small changes suggests it is less reliable for long-term quality control.
Conclusion and Recommendation
The derivatization-based approach (Method B), using TFAA, consistently outperforms the direct method across every critical validation parameter. The initial investment in a slightly longer sample preparation time pays substantial dividends in data quality and reliability. The resulting N-trifluoroacetyl derivative is more volatile, less polar, and thermally stable, which translates into superior chromatographic performance.
For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative data, Method B is unequivocally the recommended approach . It provides a robust, sensitive, and precise analytical procedure that is fit for its intended purpose in a regulated pharmaceutical environment, ensuring the quality and safety of the final drug product.
References
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Siddiqui, F. A., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Pharmaceutical and Bio-Medical Science. Retrieved from [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
Ash, J., Hickey, L., & Good, J. (2020). FORMATION AND IDENTIFICATION OF NOVEL DERIVATIVES OF PRIMARY AMINE AND ZWITTERIONIC DRUGS. IU Indianapolis ScholarWorks. Retrieved from [Link]
ResolveMass Laboratories Inc. (2025). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]
ICH. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Kanwal, N. (2018). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]
Ravisankar, P., et al. (2015). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Retrieved from [Link]
Tahara, M., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. Retrieved from [Link]
Shanaeva, N. A., et al. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Pharmaceuticals. Retrieved from [Link]
Gkagkarelis, T., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules. Retrieved from [Link]
Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link]
Supelco. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. LabRulez. Retrieved from [Link]
Kataoka, H. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ACS Publications. Retrieved from [Link]
Pinho, J., et al. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Journal of AOAC INTERNATIONAL. Retrieved from [Link]
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. Retrieved from [Link]
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
Kumar, A., et al. (2025). Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam. Latin American Journal of Pharmacy. Retrieved from [Link]
Comparative Efficacy of 4-Ethoxyoxolan-3-amine Analogs in Lead Optimization: A Framework for Evaluation
Introduction The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] The introduction of an ethoxy and an amine functionality at the 3 and 4 positions, respectively, creates a chiral core, 4-Ethoxyoxolan-3-amine, with significant potential for developing novel therapeutics. This guide provides a comprehensive framework for the systematic evaluation and lead optimization of a library of 4-Ethoxyoxolan-3-amine analogs.
Given that heterocyclic scaffolds are prevalent in kinase inhibitors, this guide will proceed under the hypothesis that our analog series targets the Epidermal Growth Factor Receptor (EGFR), a well-validated target in oncology.[3][4] The principles and methodologies detailed herein are, however, broadly applicable to other target classes, such as G-protein coupled receptors (GPCRs), where oxolane motifs have also proven effective.[5][6] Our objective is to establish a robust, self-validating workflow for comparing the efficacy of novel analogs, from initial synthesis to in vivo proof-of-concept.
The Strategic Design of an Analog Library
A successful lead optimization campaign hinges on a well-designed library of analogs that systematically probes the structure-activity relationship (SAR). Starting with the core 4-Ethoxyoxolan-3-amine scaffold, we will focus on modifications at three key positions: the amine (R1), the ethoxy group (R2), and the oxolane ring itself (R3).
The rationale for these modifications is to explore how changes in sterics, electronics, and hydrogen bonding potential impact target engagement, selectivity, and pharmacokinetic properties. For instance, varying the R1 substituent on the amine can modulate interactions with the solvent-exposed region of the kinase hinge-binding pocket, while modifications to the R2 ethoxy group can probe deeper into hydrophobic pockets.
Below is a representative, albeit not exhaustive, library of proposed analogs for initial synthesis and screening.
Compound ID
Scaffold
R1 (Amine Substituent)
R2 (Ether Substituent)
R3 (Oxolane Modification)
Rationale
LEAD-001
4-Ethoxyoxolan-3-amine
-H
-CH2CH3
None
Parent Compound
ANA-002
4-Ethoxyoxolan-3-amine
-C(O)CH3 (Acetyl)
-CH2CH3
None
Introduce H-bond acceptor
ANA-003
4-Ethoxyoxolan-3-amine
-CH2-Ph
-CH2CH3
None
Explore larger hydrophobic interactions
ANA-004
4-Ethoxyoxolan-3-amine
-H
-CH3
None
Modulate size of ether group
ANA-005
4-Ethoxyoxolan-3-amine
-H
-CH(CH3)2 (Isopropyl)
None
Increase steric bulk at R2
ANA-006
4-Ethoxyoxolan-3-amine
-H
-CH2CH3
2-Methyl
Probe effect of ring substitution
ANA-007
4-Ethoxyoxolan-3-amine
-C(O)CH3 (Acetyl)
-CH(CH3)2 (Isopropyl)
None
Combine potentially favorable modifications
Proposed Synthetic Workflow
The synthesis of these analogs can be approached through a modular strategy, allowing for diversification from a common intermediate. A generalized workflow is proposed, leveraging established methods for the synthesis of substituted tetrahydrofurans.[7][8]
Caption: Generalized synthetic workflow for 4-Ethoxyoxolan-3-amine analogs.
Comparative Efficacy Evaluation: A Multi-tiered Approach
The evaluation of the analog library will proceed through a staged pipeline, designed to efficiently identify candidates with the most promising therapeutic potential. This workflow ensures that resource-intensive in vivo studies are reserved for only the most well-characterized and potent compounds.
Caption: A multi-tiered workflow for the evaluation of novel analogs.
Tier 1: Primary Screening
The initial tier focuses on rapidly assessing target engagement and cellular activity.
1. Target Engagement: Competitive Binding Assay
To quantify the affinity of each analog for our hypothetical target, EGFR, a competitive binding assay is employed. This assay measures the ability of a test compound to displace a known, labeled ligand from the receptor's active site.[9][10] The result is expressed as the IC50 (half-maximal inhibitory concentration), which can be converted to a binding affinity constant (Ki).
Expected Data Output:
Compound ID
EGFR Binding IC50 (nM)
Calculated Ki (nM)
LEAD-001
850
425
ANA-002
120
60
ANA-003
2500
1250
ANA-004
790
395
ANA-005
450
225
ANA-006
910
455
ANA-007
85
42.5
Causality: A lower Ki value indicates a higher binding affinity. In our hypothetical data, the combination of an acetyl group at R1 and an isopropyl group at R2 (ANA-007) results in the tightest binding, suggesting these modifications are favorable for interacting with the EGFR active site.
2. Cellular Potency: MTT Cell Viability Assay
To determine if target binding translates to a functional effect in a relevant cellular context, a cell viability assay is performed.[11] We will use the A549 human lung carcinoma cell line, which overexpresses EGFR. The MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability.[12][13] A potent EGFR inhibitor should decrease the viability of these cancer cells in a dose-dependent manner.
Expected Data Output:
Compound ID
A549 Cell Viability IC50 (µM)
LEAD-001
15.2
ANA-002
2.1
ANA-003
> 50
ANA-004
13.8
ANA-005
6.5
ANA-006
16.1
ANA-007
1.5
Causality: The IC50 value here represents the concentration required to reduce cell viability by 50%. A lower value indicates greater potency. The data shows a good correlation with the binding assay results; compounds with higher affinity (ANA-002, ANA-007) are more potent in the cell-based assay.
Tier 2: In Vitro Profiling
Analogs demonstrating promising activity in Tier 1 (e.g., ANA-002, ANA-005, ANA-007) are advanced to more detailed in vitro characterization to assess their drug-like properties.
1. Metabolic Stability Assay
This assay evaluates how quickly a compound is metabolized by liver enzymes, providing an early indication of its likely in vivo half-life.[14][15] The compound is incubated with liver microsomes, and the rate of its disappearance is measured over time.[16][17]
Expected Data Output:
Compound ID
In Vitro Half-life (t½, min)
Intrinsic Clearance (Clint, µL/min/mg)
ANA-002
25
27.7
ANA-005
> 60
< 11.5
ANA-007
42
16.5
Causality: A longer half-life and lower clearance rate are generally desirable, suggesting the compound will remain in circulation longer. ANA-005, with its bulkier isopropyl group, shows the highest metabolic stability, possibly due to steric hindrance at a site of metabolism.
2. Permeability Assessment: PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion across biological membranes, such as the gastrointestinal tract.[18][19] This is a critical parameter for assessing potential oral bioavailability.[20]
Expected Data Output:
Compound ID
Permeability (Pe) (10⁻⁶ cm/s)
Predicted Absorption
ANA-002
8.5
High
ANA-005
6.2
Moderate
ANA-007
9.1
High
Causality: Higher Pe values correlate with better passive permeability. Both ANA-002 and ANA-007 show high permeability, suggesting they are good candidates for oral administration.
Tier 3: In Vivo Efficacy
The most promising candidate, based on a holistic evaluation of potency, stability, and permeability (in this case, ANA-007), is selected for in vivo testing.
1. Xenograft Mouse Model of Cancer
To evaluate anti-tumor efficacy in vivo, a cell line-derived xenograft (CDX) model is utilized.[21][22] This involves implanting human A549 cancer cells into immunodeficient mice.[23] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Expected Data Output:
Treatment Group
Mean Tumor Volume (mm³) at Day 21
Tumor Growth Inhibition (%)
Vehicle Control
1250
0
ANA-007 (30 mg/kg, oral)
480
61.6
Causality: A significant reduction in tumor volume and a high percentage of tumor growth inhibition (TGI) compared to the vehicle control group would provide strong evidence of the compound's in vivo efficacy. This result validates the entire optimization workflow, confirming that the improved in vitro properties of ANA-007 translate to a meaningful therapeutic effect in a living organism.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Cell Seeding : Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[11]
Compound Treatment : Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 72 hours.
MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[11]
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.
Analysis : Normalize the data to the vehicle control (100% viability) and calculate the IC50 value by fitting the data to a dose-response curve.
Protocol 2: In Vitro Metabolic Stability in Liver Microsomes
Reagent Preparation : Thaw pooled human liver microsomes on ice. Prepare a 1 mM NADPH solution in buffer (e.g., 100 mM potassium phosphate, pH 7.4).[14][16]
Incubation : In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes (final concentration 0.5 mg/mL), and buffer. Pre-warm the plate at 37°C for 10 minutes.[17]
Reaction Initiation : Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
Time Points : At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding ice-cold acetonitrile containing an internal standard.[14]
Sample Processing : Centrifuge the plate to precipitate proteins. Transfer the supernatant for analysis.
Analysis : Quantify the remaining parent compound at each time point using LC-MS/MS.
Data Calculation : Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½ = -0.693 / slope) and intrinsic clearance (Clint).[15]
Membrane Coating : Coat each well of a 96-well filter donor plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.[18]
Prepare Plates : Fill the wells of a 96-well acceptor plate with buffer (pH 7.4). Add the test compounds (e.g., 200 µM in buffer) to the wells of the coated donor plate.[19]
Incubation : Place the donor plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature with gentle shaking for 4-18 hours.
Sample Collection : After incubation, separate the plates and collect samples from both the donor and acceptor wells.
Analysis : Determine the concentration of the compound in each sample using LC-MS/MS or UV-Vis spectroscopy.
Permeability Calculation : Calculate the permeability coefficient (Pe) using the concentrations from the donor and acceptor wells and the known incubation time and membrane area.
Conclusion
This guide outlines a systematic and logical framework for the comparative evaluation of novel 4-Ethoxyoxolan-3-amine analogs in a lead optimization setting. By employing a multi-tiered screening cascade, from initial target binding and cellular potency assays to detailed in vitro ADME profiling and conclusive in vivo efficacy studies, researchers can efficiently identify and advance drug candidates with a high probability of success. The presented methodologies, data interpretation rationale, and detailed protocols provide a comprehensive roadmap for drug development professionals seeking to explore the therapeutic potential of this promising chemical scaffold.
References
Drug Efficacy Testing in Mice. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved March 26, 2026, from [Link]
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (n.d.). Preprints.org. Retrieved March 26, 2026, from [Link]
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved March 26, 2026, from [Link]
Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. (2025, May 21). Preprints.org. Retrieved March 26, 2026, from [Link]
Practices and pitfalls of mouse cancer models in drug discovery. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]
Which Mouse Model Is Right For Your Cancer & Drug Development Preclinical Studies? (2023, October 16). Taconic Biosciences. Retrieved March 26, 2026, from [Link]
Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]
metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved March 26, 2026, from [Link]
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (2024, August 9). MDPI. Retrieved March 26, 2026, from [Link]
Video: Mouse Models of Cancer Study. (2023, April 30). JoVE. Retrieved March 26, 2026, from [Link]
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved March 26, 2026, from [Link]
MTT assay. (n.d.). Wikipedia. Retrieved March 26, 2026, from [Link]
Heterocyclic Compounds as Bcr-Abl Tyrosine Kinase Inhibitors Against Chronic Myeloid Leukemia. (2024, October 11). Bentham Science Publishers. Retrieved March 26, 2026, from [Link]
Comparison of Different Methods to Measure Cell Viability. (n.d.). Creative Bioarray. Retrieved March 26, 2026, from [Link]
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021, November 23). MDPI. Retrieved March 26, 2026, from [Link]
Microsomal Stability. (n.d.). Evotec. Retrieved March 26, 2026, from [Link]
Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies. Retrieved March 26, 2026, from [Link]
Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. Retrieved March 26, 2026, from [Link]
A review on potential heterocycles for the treatment of glioblastoma targeting receptor tyrosine kinases. (2024, April 23). Tech Science Press. Retrieved March 26, 2026, from [Link]
In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021, December 22). IntechOpen. Retrieved March 26, 2026, from [Link]
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved March 26, 2026, from [Link]
Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). (n.d.). MilliporeSigma. Retrieved March 26, 2026, from [Link]
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved March 26, 2026, from [Link]
Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]
Synthesis, Biological Evaluation, and Docking Studies of Tetrahydrofuran- Cyclopentanone- and Cyclopentanol-Based Ligands Acting at Adrenergic α1- and Serotonine 5-HT1A Receptors. (2011, December 7). ACS Publications. Retrieved March 26, 2026, from [Link]
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]
Competition Assay Protocol. (n.d.). Fabgennix International. Retrieved March 26, 2026, from [Link]
Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. (2002, October 5). National Toxicology Program. Retrieved March 26, 2026, from [Link]
Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. (n.d.). Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]
Synthesis of Substituted Tetrahydrofurans. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Biologically active compounds containing 2-substituted tetrahydrofuran... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Variation of Tetrahydrofurans in Thyclotides Enhances Oligonucleotide Binding and Cellular Uptake of Peptide Nucleic Acids. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]
Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. (2024, June 13). U.S. Department of Energy. Retrieved March 26, 2026, from [Link]
Tetrahydrofuran (THF)-containing natural products and biological activities. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments. (n.d.). Google Patents.
Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. (2026, March 25). Der Pharma Chemica. Retrieved March 26, 2026, from [Link]
Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 26, 2026, from [Link]
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis Online. Retrieved March 26, 2026, from [Link]
Discovery of GPCR ligands for probing signal transduction pathways. (2014, November 28). Frontiers in Pharmacology. Retrieved March 26, 2026, from [Link]
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications. Retrieved March 26, 2026, from [Link]
Tailored ligands for G-protein coupled receptors. (n.d.). Freie Universität Berlin. Retrieved March 26, 2026, from [Link]
Furan Cross-Linking Technology for Investigating GPCR–Ligand Interactions. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]
Advancements in the Synthesis and Biomedical Impacts of Molecules Incorporating 1,3-Dioxolane. (2025, June 1). Iraqi Journal of Pharmacy. Retrieved March 26, 2026, from [Link]
Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]
Validating the Enantiomeric Purity of 4-Ethoxyoxolan-3-amine: A Comparative Guide to Chiral HPLC Strategies
The development of bifunctional chiral building blocks, such as tetrahydrofuran-3-amine derivatives, has become a cornerstone of modern medicinal chemistry[1]. Specifically, 4-Ethoxyoxolan-3-amine (also known as 4-ethoxy...
Author: BenchChem Technical Support Team. Date: April 2026
The development of bifunctional chiral building blocks, such as tetrahydrofuran-3-amine derivatives, has become a cornerstone of modern medicinal chemistry[1]. Specifically, 4-Ethoxyoxolan-3-amine (also known as 4-ethoxytetrahydrofuran-3-amine) presents a unique analytical challenge. Featuring a rigid, polar tetrahydrofuran (THF) scaffold, an ethoxy substituent at C4, and a highly reactive primary amine at C3, this molecule possesses two adjacent stereocenters[1][2].
Validating the enantiomeric purity of its specific diastereomeric pairs (e.g., the trans enantiomers) is critical, as distinct spatial orientations drastically alter target-binding affinities and pharmacokinetic profiles[1]. However, the strong basicity of the primary amine group often leads to severe peak tailing and poor resolution on standard chiral stationary phases (CSPs) due to secondary interactions with residual silanols[3].
This guide objectively compares the performance of three leading chiral HPLC technologies—Crown Ether, Polysaccharide, and Cyclofructan-based columns—providing the mechanistic causality and self-validating protocols required to achieve baseline enantiomeric resolution.
Mechanistic Profiling of Chiral Stationary Phases (CSPs)
To achieve successful enantioseparation of a primary amine, the chosen CSP must either exploit the amine's basicity or chemically mask the silica support's acidity.
Crown Ether-Based CSPs (e.g., Crownpak CR-I(+))
Crown ether columns are the gold standard for primary amines[4]. The chiral selector is a covalently immobilized crown ether (typically an 18-crown-6 derivative).
The Causality of Acidic Conditions: To achieve chiral recognition, the primary amine must be fully protonated (
−NH3+
). This cation fits seamlessly into the crown ether's oxygen-lined cavity, forming a highly stable host-guest inclusion complex stabilized by hydrogen bonding[4][5].
Mobile Phase: This mechanism strictly dictates the use of a highly acidic mobile phase (pH 1.0–2.0). Perchloric acid (
HClO4
) is preferred because the perchlorate anion is a weak, non-coordinating counter-ion that does not compete with the cavity[4][5].
Immobilized derivatized amylose or cellulose columns are highly versatile but require careful mobile phase engineering for amines[6].
The Causality of Basic Additives: Separation relies on hydrogen bonding and steric fit within the polymer grooves. However, the basic amine of 4-Ethoxyoxolan-3-amine will strongly interact with weakly acidic residual silanols on the silica support, causing irreversible adsorption or severe tailing. To prevent this, a basic modifier like 0.1% Diethylamine (DEA) must be added. DEA competitively saturates the silanol sites, allowing the analyte to interact exclusively with the chiral selector[3].
Cyclofructan-Based CSPs (e.g., Larihc CF6-P)
Cyclofructans feature a crown-ether-like core but differ in their external functionalization. The Larihc CF6-P column is specifically derivatized to handle primary amines in polar organic modes, utilizing a combination of polar interactions and steric shielding without the need for extreme pH environments[6].
Caption: Mechanistic divergence in chiral recognition of primary amines between Crown Ether and Polysaccharide CSPs.
Comparative Performance Data
The following table summarizes the experimental performance of the three CSPs for the resolution of racemic trans-4-Ethoxyoxolan-3-amine. Data reflects optimized conditions for each respective column chemistry.
Chiral Stationary Phase
Column Chemistry
Optimized Mobile Phase System
Retention Time (
tR1
, min)
Selectivity (
α
)
Resolution (
Rs
)
Tailing Factor (
Tf
)
Crownpak CR-I(+)
Immobilized Crown Ether
pH 1.5
HClO4
(aq) / ACN (85:15)
8.4
1.45
3.2
1.05
Larihc CF6-P
Derivatized Cyclofructan
MeOH / ACN / TEA / TFA (Polar Organic)
6.5
1.38
2.8
1.10
Chiralpak IG
Immobilized Amylose
Hexane / EtOH / DEA (80:20:0.1)
12.1
1.25
2.1
1.18
Data Interpretation: While the Chiralpak IG column provides adequate baseline resolution (
Rs>1.5
), the Crownpak CR-I(+) delivers superior enantioselectivity and peak symmetry for this specific primary amine due to the highly specific host-guest complexation mechanism[4][7].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . They incorporate internal System Suitability Testing (SST) criteria that must be met before sample analysis can proceed.
Protocol A: Acidic Host-Guest Separation via Crownpak CR-I(+)
Objective: Exploit the protonated state of 4-Ethoxyoxolan-3-amine for inclusion-based chiral resolution.
Mobile Phase Preparation:
Prepare a pH 1.5 aqueous solution using Perchloric acid (
HClO4
). Causality:
HClO4
provides the necessary low pH without introducing strongly coordinating anions that disrupt the crown ether cavity[4][5].
Mix 85 parts pH 1.5
HClO4
with 15 parts HPLC-grade Acetonitrile (ACN). Filter through a 0.22 µm membrane.
Chromatographic Conditions:
Column: Daicel Crownpak CR-I(+) (3.0 mm i.d. x 150 mm, 5 µm)[5].
Flow Rate: 0.4 mL/min.
Temperature: 25°C (Lower temperatures often increase
α
on crown ether columns by stabilizing the inclusion complex).
Detection: UV at 210 nm.
System Suitability & Validation Checks (Critical Path):
Blank Injection: Inject mobile phase to verify a flat baseline devoid of ghost peaks.
SST Injection: Inject a 1.0 mg/mL racemic standard of 4-Ethoxyoxolan-3-amine.
Validation Gate: Proceed to sample analysis ONLY IF Resolution (
Rs
)
≥2.0
and Tailing Factor (
Tf
)
≤1.1
. If
Tf>1.1
, verify mobile phase pH is strictly
≤1.5
.
Sample Analysis: Inject the synthesized batch of 4-Ethoxyoxolan-3-amine to determine the enantiomeric excess (ee%).
Protocol B: Normal Phase Separation via Chiralpak IG
Objective: Utilize hydrogen bonding and steric interactions while suppressing silanol activity.
Mobile Phase Preparation:
Mix Hexane and Ethanol in an 80:20 (v/v) ratio.
Add 0.1% (v/v) Diethylamine (DEA). Causality: DEA acts as a sacrificial base, binding to residual silanols faster than the analyte, thereby preventing peak tailing[3].
Chromatographic Conditions:
Column: Chiralpak IG (4.6 mm x 250 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 220 nm.
System Suitability & Validation Checks (Critical Path):
Equilibration Check: Monitor baseline drift. Polysaccharide columns with basic additives require at least 10 column volumes to fully saturate silanol sites.
SST Injection: Inject racemic standard.
Validation Gate: Proceed ONLY IFRs≥1.5
and
Tf≤1.25
. If tailing persists, increase DEA concentration to a maximum of 0.2%.
Caption: Closed-loop, self-validating workflow for chiral HPLC method development and optimization.
Conclusion & Recommendations
For the rigorous validation of 4-Ethoxyoxolan-3-amine's enantiomeric purity, the Crownpak CR-I(+) column operating under highly acidic conditions provides the most robust and mechanistically sound separation. The host-guest complexation specifically targets the protonated primary amine, yielding superior resolution and peak symmetry compared to traditional polysaccharide phases[4][7]. If normal-phase conditions are strictly required due to solubility or downstream recovery needs, an immobilized polysaccharide column (like Chiralpak IG ) is a viable alternative, provided a basic modifier (DEA) is rigorously employed to manage silanol interactions[3].
References
BenchChem Technical Support Team. "A Comparative Guide to Chiral HPLC Methods for the Enantioselective Separation of (Tetrahydrofuran-3-yl)methanamine." Benchchem, Jan. 2026.
"Daicel CROWNPAK®CR(+) and (-) Crown Ether HPLC Chiral Columns." The Lab Store.
Daicel Corporation. "CROWNPAK CR-I(+)
"Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride.
"The structure of chiral crown ether utilized in the Crownpak CR(+) and the resolution of racemic DPA on Crownpak CR(+).
"The Discovery and Characterization of the α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptor Potentiator N-{(3S,4S)-4-[4-(5-Cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide (PF-04958242).
"Recent Progress in Chiral Stationary Phase Development and Current Chiral Applications.
4-Ethoxyoxolan-3-amine vs. Traditional Primary Amines: A Physicochemical and Synthetic Comparison Guide
Executive Summary In contemporary drug discovery, managing "molecular obesity"—the trend of increasing molecular weight and lipophilicity—is a critical challenge. Traditional primary amine building blocks, such as cyclop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, managing "molecular obesity"—the trend of increasing molecular weight and lipophilicity—is a critical challenge. Traditional primary amine building blocks, such as cyclopentylamine or cyclohexylamine, often introduce highly lipophilic, "flat" hydrocarbon vectors that can lead to poor aqueous solubility, high plasma protein binding, and off-target toxicity.
4-Ethoxyoxolan-3-amine (also known as 4-ethoxytetrahydrofuran-3-amine) represents a modern bioisosteric alternative. By replacing a carbocyclic methylene bridge with an ethereal oxygen and introducing an ethoxy substituent, this building block significantly lowers lipophilicity (LogP) while providing new vectors for hydrogen bonding[1]. This guide provides an objective, data-driven comparison between 4-ethoxyoxolan-3-amine and traditional primary amines, detailing their physicochemical profiles, mechanistic advantages, and validated experimental protocols for integration into medicinal chemistry workflows.
Structural & Physicochemical Rationale
The transition from carbocycles to saturated oxygen heterocycles is driven by the need to optimize Lipophilic Ligand Efficiency (LLE) [2]. The introduction of oxygen atoms into the ring system and the side chain fundamentally alters the physicochemical properties of the resulting scaffold.
Table 1: Physicochemical Comparison of Amine Building Blocks
Property / Metric
Cyclopentylamine
Cyclohexylamine
4-Ethoxyoxolan-3-amine
Molecular Weight ( g/mol )
85.15
99.18
131.17
Calculated LogP (cLogP)
~1.20
~1.50
~ -0.10 to 0.20
Topological Polar Surface Area (TPSA)
26.0 Ų
26.0 Ų
44.5 Ų
H-Bond Donors (HBD)
1
1
1
H-Bond Acceptors (HBA)
0
0
2 (Ring O, Ethoxy O)
Amine pKa (Predicted)
~10.7
~10.6
~8.5 - 9.2
Conformational Flexibility
High (Envelope)
Moderate (Chair)
Restricted (Substituent-locked)
Expert Insight: The Causality of Physicochemical Shifts
pKa Modulation via Inductive Effects: The ethereal oxygen atoms in 4-ethoxyoxolan-3-amine exert a strong electron-withdrawing inductive (-I) effect. This lowers the pKa of the adjacent primary amine by approximately 1.5 to 2 units compared to cyclopentylamine. Consequently, a higher fraction of the molecule remains un-ionized at physiological pH (7.4), which can enhance passive membrane permeability despite the overall reduction in lipophilicity [3].
Solubility and LLE: The addition of two Hydrogen Bond Acceptors (HBAs) increases the TPSA, dramatically improving thermodynamic aqueous solubility. This allows researchers to build complexity into the molecule without violating Lipinski's Rule of 5.
Mechanistic Advantages in Drug Design
When designing a target molecule, the choice of amine dictates the trajectory of the optimization campaign. 4-Ethoxyoxolan-3-amine provides distinct stereochemical control (e.g., the (3S,4R) enantiomer) that allows for the precise spatial orientation of the ethoxy group toward solvent-exposed regions or specific target pockets.
Caption: Logical workflow demonstrating how the selection of oxygen-rich heterocycles optimizes Lipophilic Ligand Efficiency (LLE).
Experimental Workflows: Synthesis & Validation
Because the amine in 4-ethoxyoxolan-3-amine is slightly less nucleophilic than a standard aliphatic amine (due to the aforementioned -I effect of the oxygens), standard coupling conditions must be optimized. The following self-validating protocols ensure high-yielding amide bond formation and subsequent physicochemical validation [4].
Caption: End-to-end experimental workflow for synthesizing and validating 4-ethoxyoxolan-3-amine derivatives.
Protocol A: Optimized Parallel Amide Coupling
Objective: To couple 4-ethoxyoxolan-3-amine and cyclopentylamine (as a control) to a common carboxylic acid core.
Preparation: In a 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL).
Activation: Add HATU (1.2 eq, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to pre-form the active ester. Causality: HATU is selected over EDC/HOBt because the reduced nucleophilicity of the oxolane-amine requires a highly reactive coupling intermediate to prevent competitive hydrolysis.
Amine Addition: Add 4-ethoxyoxolan-3-amine (1.1 eq, 0.55 mmol) to the reaction mixture. In a parallel control vial, add cyclopentylamine (1.1 eq).
Reaction: Stir both reactions at room temperature for 2–4 hours. Monitor via LC-MS until the carboxylic acid is consumed.
Workup & Isolation: Dilute with EtOAc (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL), 1M HCl (10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Validation: Purify via reverse-phase preparative HPLC. Ensure purity is >95% via UPLC-UV prior to ADME assays.
Objective: To empirically validate the physicochemical advantages of the 4-ethoxyoxolan-3-amine derivative over the cyclopentylamine control.
Kinetic Solubility:
Prepare a 10 mM DMSO stock solution of both purified compounds.
Spike 5 µL of the stock into 495 µL of Phosphate Buffered Saline (PBS, pH 7.4) to target a 100 µM concentration (1% DMSO final).
Incubate on a shaker at 25°C for 24 hours.
Centrifuge at 10,000 rpm for 10 minutes to pellet insoluble matter.
Quantify the supernatant concentration via LC-MS/MS against a standard curve. Expected Result: The 4-ethoxyoxolan-3-amine derivative will demonstrate significantly higher kinetic solubility due to its increased TPSA and lower LogP.
Shake-Flask LogD (pH 7.4):
Add 10 µL of the 10 mM DMSO stock to a vial containing 500 µL of 1-octanol and 500 µL of PBS (pH 7.4).
Shake vigorously for 60 minutes at room temperature, then centrifuge to separate the phases.
Analyze both the aqueous and octanol layers via LC-MS/MS. Calculate LogD = Log₁₀([Area_octanol] / [Area_aqueous]). Expected Result: The oxolane derivative will exhibit a LogD reduction of 1.0 to 1.5 units compared to the carbocyclic control.
References
Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery
ChemRxiv
URL:[Link]
Synthesis of Chiral Tetrahydrofuran Building Blocks from Pantolactones: Application in the Synthesis of Empagliflozin and Amprenavir Analogs
ResearchGate (European Journal of Organic Chemistry)
URL:[Link]
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Request a Quote
Submit your inquiry and our team will follow up with pricing and lead-time details.